Fimepinostat
Description
Properties
IUPAC Name |
N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWXJLIFIIOYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712307 | |
| Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339928-25-4 | |
| Record name | Fimepinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1339928254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fimepinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11891 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FIMEPINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9RX35S5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fimepinostat: A Technical Guide to its Dual Inhibitory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fimepinostat (CUDC-907) is a first-in-class, orally bioavailable small molecule inhibitor that uniquely targets two distinct and critical oncogenic pathways: phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC).[1][2] This dual inhibition leads to a multifaceted anti-cancer effect, including the induction of apoptosis, cell cycle arrest, and the downregulation of key oncogenic transcription factors such as MYC.[3][4] Preclinical and clinical studies have demonstrated its potential in various hematological malignancies and solid tumors, particularly in relapsed or refractory diffuse large B-cell lymphoma (DLBCL).[5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Dual PI3K and HDAC Inhibition
This compound was rationally designed to simultaneously engage two pivotal classes of enzymes that are often dysregulated in cancer.[2]
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Phosphoinositide 3-Kinase (PI3K) Inhibition: this compound potently inhibits Class I PI3K isoforms (α, β, δ), which are key components of the PI3K/AKT/mTOR signaling pathway.[7] This pathway is frequently overactivated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.[4][8] By inhibiting PI3K, this compound prevents the phosphorylation of AKT, leading to the downstream suppression of mTOR and its effector proteins.[4]
-
Histone Deacetylase (HDAC) Inhibition: this compound is a pan-HDAC inhibitor, targeting Class I and II HDAC enzymes.[7] HDACs are responsible for removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the re-expression of silenced tumor suppressor genes. This also leads to the acetylation of non-histone proteins, affecting their function and stability.
The synergistic effect of dual PI3K and HDAC inhibition is a key feature of this compound's mechanism, leading to greater anti-tumor activity than single-agent inhibitors of either pathway.[9]
Key Signaling Pathways
The dual inhibitory action of this compound converges on several critical cancer-related signaling pathways.
PI3K/AKT/mTOR Pathway
This compound directly inhibits the catalytic activity of PI3K, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the recruitment and activation of AKT at the cell membrane. The subsequent decrease in phosphorylated AKT (p-AKT) leads to the reduced activation of mTOR, a central regulator of cell growth and proliferation.[4]
HDAC Inhibition and Gene Expression
By inhibiting HDAC enzymes, this compound leads to the accumulation of acetylated histones. This "opens up" the chromatin structure, allowing for the transcription of previously silenced genes, such as tumor suppressors.
MYC Downregulation
A critical consequence of this compound's dual activity is the suppression of the MYC oncogene.[3] Both the PI3K/AKT and HDAC pathways are known to regulate MYC expression and stability. Inhibition of PI3K signaling reduces MYC transcription, while HDAC inhibition can also lead to MYC protein destabilization.[3][4] This is particularly relevant in MYC-driven malignancies like DLBCL.[5]
Quantitative Data
The potency of this compound against its targets has been quantified in numerous preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| PI3K Isoforms | |
| PI3Kα | 19[7][9] |
| PI3Kβ | 54[7] |
| PI3Kδ | 39[7] |
| HDAC Isoforms | |
| HDAC1 | 1.7[7][9] |
| HDAC2 | 5.0[7][9] |
| HDAC3 | 1.8[7][9] |
| HDAC10 | 2.8[7][9] |
Table 2: Anti-proliferative Activity of this compound in B-cell Lymphoma Cell Lines
| Cell Line | IC50 (nM) |
| Granta 519 | 7 |
| DOHH2 | 1 |
| RL | 2 |
| Pfeiffer | 4 |
| SuDHL4 | 3 |
| Daudi | 15 |
| Raji | 9 |
Table 3: Phase 1 Clinical Trial in Relapsed/Refractory DLBCL
| Parameter | Value |
| Number of Evaluable Patients | 21[5] |
| Objective Responses | 9 (42.9%)[5] |
| - Complete Responses | 3 (14.3%)[5] |
| - Partial Responses | 6 (28.6%)[5] |
| Recommended Phase 2 Dose (RP2D) | 60 mg daily (5 days on, 2 days off)[5] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status and expression levels of key proteins in the PI3K/AKT/mTOR and MYC signaling pathways.
-
Cell Lysis:
-
Treat cancer cells with various concentrations of this compound for a specified duration (e.g., 36 hours).[1]
-
Wash cells with ice-cold PBS and lyse on ice for 30 minutes using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[1]
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-S6, total S6, c-Myc, acetylated histone H3, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay for 3D cultures) to each well.[1]
-
Incubate according to the manufacturer's instructions to allow for the generation of a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
In Vivo Xenograft Mouse Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., NSG mice).[7]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[10]
-
-
Drug Administration:
-
Efficacy Evaluation:
Conclusion
This compound represents a novel therapeutic strategy by simultaneously targeting the PI3K and HDAC pathways. Its potent dual inhibitory activity leads to the suppression of key oncogenic drivers, such as the PI3K/AKT/mTOR pathway and MYC, resulting in significant anti-tumor effects in a range of preclinical models and clinical settings. The in-depth understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental methodologies, provides a strong foundation for its continued development and potential application in the treatment of various cancers.
References
- 1. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. This compound, a novel dual inhibitor of HDAC and PI3K, effectively reverses HIV-1 latency ex vivo without T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Fimepinostat (CUDC-907): A Technical Guide to its Effects on the PI3K/AKT/mTOR Pathway
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Fimepinostat (also known as CUDC-907) is a first-in-class, orally bioavailable small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] The PI3K/AKT/mTOR signaling cascade is a critical pathway regulating cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][4] By simultaneously targeting two key oncogenic pathways, this compound presents a potent therapeutic strategy. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative inhibitory effects on the PI3K/AKT/mTOR pathway, detailed experimental protocols for its evaluation, and its ultimate impact on cellular processes.
Core Mechanism of Action: Dual Inhibition of PI3K and HDAC
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K.[5] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6][7] PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[8][9]
This compound exerts its primary effect by directly inhibiting the catalytic subunits of Class I PI3Ks, thereby blocking the production of PIP3 and preventing the activation of the entire downstream signaling cascade.[10][11] Concurrently, this compound inhibits Class I and II HDAC enzymes. This leads to an increase in histone acetylation (e.g., H3K9ac), altering chromatin structure and gene expression, which can suppress oncogenes like c-Myc and induce apoptosis.[12] This dual-pronged attack disrupts both direct signaling and the transcriptional landscape that supports tumor growth.
References
- 1. This compound | C23H24N8O4S | CID 54575456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. curis.com [curis.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Mammalian Target of Rapamycin (mTOR) in Insulin Signaling [mdpi.com]
- 10. Facebook [cancer.gov]
- 11. This compound - My Cancer Genome [mycancergenome.org]
- 12. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Fimepinostat (CUDC-907): A Technical Guide for Relapsed/Refractory Diffuse Large B-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fimepinostat (formerly CUDC-907) is a first-in-class, orally bioavailable small molecule that dually inhibits Class I and II histone deacetylases (HDACs) and Class I phosphoinositide 3-kinases (PI3Ks). This dual mechanism of action is particularly relevant in malignancies driven by oncogenic transcription factors such as MYC. In patients with relapsed/refractory (R/R) diffuse large B-cell lymphoma (DLBCL), particularly those with alterations in the MYC oncogene, this compound has demonstrated durable clinical responses. This technical guide provides a comprehensive overview of the preclinical rationale, mechanism of action, clinical efficacy, safety profile, and key experimental methodologies related to the investigation of this compound in this patient population.
Mechanism of Action: Dual Inhibition of HDAC and PI3K
This compound was designed to simultaneously target two critical oncogenic signaling pathways. By inhibiting HDACs, this compound alters chromatin structure and gene expression, leading to the downregulation of key oncogenes like MYC.[1] Concurrently, its inhibition of PI3K isoforms (α, β, and δ) disrupts the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[1][2] A key consequence of PI3K inhibition is the enhanced ubiquitin-mediated degradation of the MYC protein.[1] The synergistic effect of transcriptional repression and protein degradation of MYC underscores the therapeutic potential of this compound in MYC-driven lymphomas.[1][3]
Clinical Efficacy in Relapsed/Refractory DLBCL
Clinical investigations of this compound, primarily through Phase 1 (NCT01742988) and Phase 2 trials, have established its activity in heavily pretreated R/R DLBCL patients.[4][5] Efficacy has been particularly notable in patients with MYC-altered disease.[5][6]
Phase 1 Study (Expanded Cohort) Data
In an expanded Phase 1 trial, 37 patients with R/R DLBCL were treated with this compound as a monotherapy or in combination with rituximab.[7] The recommended Phase 2 dose (RP2D) was determined to be 60 mg administered orally on a 5-days-on, 2-days-off schedule in 21-day cycles.[8]
Table 1: Efficacy of this compound in R/R DLBCL (Expanded Phase 1 Trial) [7][9]
| Patient Population | N | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DoR) |
| All Evaluable Patients | 30 | 37% | 5 | 6 | 11.2 months |
| Evaluable MYC-Altered | 11 | 64% | 4 | 3 | 13.6 months |
| Evaluable MYC-Unaltered | 7 | 29% | 0 | 2 | 6.0 months |
| Evaluable MYC-Unknown | 12 | 17% | 1 | 1 | 7.8 months |
Phase 2 Study and Pooled Analysis Data
A Phase 2 study further evaluated this compound in patients with R/R DLBCL or high-grade B-cell lymphoma (HGBL), with a focus on MYC-altered disease.[5] A pooled analysis of both Phase 1 and Phase 2 trial data for patients with MYC-altered disease provided a broader perspective on the drug's efficacy.[6]
Table 2: Efficacy of this compound in MYC-Altered R/R DLBCL/HGBL (Phase 2 and Pooled Analysis) [5][6]
| Study Cohort | N | Objective Response Rate (ORR) |
| Phase 2 (MYC-IHC ≥40%) | 46 | 15% |
| Pooled Analysis (MYC-Altered) | 63 | 22% |
Prolonged durations of response were observed, with some responding patients remaining on treatment for two years or longer.[5]
Safety and Tolerability Profile
Across clinical trials, this compound has demonstrated a manageable safety profile. The most common treatment-related adverse events were generally low-grade and reversible.[4][7]
Table 3: Common Treatment-Related Adverse Events (AEs) with this compound [7][8]
| Adverse Event | Any Grade | Grade ≥3 |
| Hematologic | ||
| Thrombocytopenia | 18% | 14% |
| Neutropenia | - | Reported |
| Anemia | - | Reported |
| Non-Hematologic | ||
| Diarrhea | 54% | 5% |
| Fatigue | 37% | 3% |
| Nausea | 22% | - |
| Hyperglycemia | - | Reported |
Dose-limiting toxicities (DLTs) included diarrhea and hyperglycemia, which were observed at higher dose levels but not at the RP2D of 60 mg on a 5/2 schedule.[8]
Key Experimental Protocols
Clinical Trial Design and Patient Population
The Phase 1 study (NCT01742988) employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose and RP2D.[4] Eligible patients were adults with histopathologically confirmed lymphoma or multiple myeloma that was refractory to or had relapsed after at least two prior regimens.[4] The Phase 2 study enrolled patients with R/R DLBCL or HGBL, with a focus on those with MYC-altered disease.[5]
MYC Protein Expression by Immunohistochemistry (IHC)
MYC-altered status was frequently defined by MYC protein expression of ≥40% as determined by IHC.[10]
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (3-5 µm) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene or a xylene substitute and rehydrated through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) or a similar solution in a steamer or pressure cooker for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific protein binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against MYC (e.g., rabbit monoclonal anti-MYC, clone Y69) for a specified time and temperature (e.g., 60 minutes at room temperature).
-
Detection System: A polymer-based detection system with a horseradish peroxidase (HRP)-conjugated secondary antibody is applied.
-
Chromogen: The signal is visualized using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through a graded series of ethanol and cleared in xylene before being coverslipped with a permanent mounting medium.
-
Scoring: The percentage of tumor cell nuclei with positive staining is determined by a pathologist. A threshold of >40% or >50% is often used to define high MYC expression.
Virtual Inference of Protein Activity by Enriched Regulon (VIPER) Analysis
VIPER is an algorithm used to infer protein activity from gene expression data.[5] It assesses the enrichment of a protein's transcriptional targets (regulon) in a gene expression signature.
Methodology Overview:
-
Regulon Inference: A context-specific transcriptional regulatory network is first inferred from a representative set of gene expression profiles using algorithms like ARACNe. This defines the set of target genes for each transcriptional regulator.
-
Gene Expression Signature: For each sample, a gene expression signature is generated by comparing its transcriptomic profile to a reference population.
-
Enrichment Analysis: The VIPER algorithm then calculates the enrichment of each regulator's regulon in the single-sample gene expression signature. This provides a normalized enrichment score (NES), which is a measure of the protein's activity.
-
Biomarker Identification: In the context of the this compound trials, VIPER was used to identify a three-protein biomarker signature that could predict response to treatment with high positive and negative predictive values.[5]
Preclinical Enzymatic Assays (General Protocols)
Preclinical studies established this compound's dual inhibitory activity. While specific protocols for this compound are proprietary, general methodologies for HDAC and PI3K activity assays are as follows:
HDAC Activity Assay (Fluorometric):
-
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme source (e.g., purified enzyme or cell lysate).
-
Reaction: HDAC deacetylates the substrate.
-
Development: A developing reagent (e.g., trypsin) is added, which cleaves the deacetylated substrate, releasing a fluorophore.
-
Detection: The fluorescence is measured using a fluorometer (e.g., excitation/emission ~360/460 nm). The signal is inversely proportional to HDAC activity in the presence of an inhibitor.
PI3K Activity Assay (Luminescent):
-
Principle: The assay measures the amount of ATP remaining after the PI3K enzymatic reaction.
-
Reaction: The PI3K enzyme is incubated with its substrate (e.g., PIP2) and ATP. PI3K phosphorylates the substrate, consuming ATP.
-
Detection: A kinase detection reagent containing luciferase is added. The luciferase utilizes the remaining ATP to produce light.
-
Measurement: The luminescence is measured using a luminometer. The signal is directly proportional to the amount of remaining ATP and thus inversely proportional to PI3K activity.
Conclusion
This compound represents a rational therapeutic approach for R/R DLBCL, particularly in the challenging subgroup of patients with MYC-altered disease. Its dual inhibition of HDAC and PI3K provides a multi-pronged attack on critical oncogenic pathways. Clinical data have demonstrated meaningful and durable responses with a manageable safety profile. Further investigation, potentially in combination with other targeted agents, is warranted to optimize its clinical utility in this patient population with high unmet medical need. This technical guide summarizes the core data and methodologies that form the basis of our current understanding of this compound for the treatment of R/R DLBCL.
References
- 1. ascopubs.org [ascopubs.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Correlation of MYC gene signature variations with clinical response to this compound in patients with aggressive B-cell lymphoma. - ASCO [asco.org]
- 4. Phase 1 safety and dose escalation of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K in relapsed or refractory lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. This compound (CUDC-907) in patients with relapsed/refractory diffuse large B cell and high-grade B-cell lymphoma: report of a phase 2 trial and exploratory biomarker analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paper: Phase 1 Trial Testing Single Agent CUDC-907, a Novel, Oral Dual Inhibitor of Histone Deacetylase (HDAC) and PI3K: Initial Assessment of Patients with Relapsed or Refractory (RR) Diffuse Large B-Cell Lymphoma (DLBCL), Including Double Expressor (DE) Lymphoma [ash.confex.com]
- 8. curis.com [curis.com]
- 9. mdpi.com [mdpi.com]
- 10. curis.com [curis.com]
Preclinical Efficacy of CUDC-907 in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma (NB) remains a significant challenge in pediatric oncology, particularly in high-risk and relapsed/refractory cases. The complex genetic and epigenetic landscape of neuroblastoma necessitates the development of novel therapeutic strategies that can overcome resistance to conventional therapies. CUDC-907 (Fimepinostat) is a first-in-class, orally bioavailable small molecule that dually inhibits histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks).[1] This dual-inhibition strategy is particularly relevant for neuroblastoma, a malignancy frequently driven by aberrant signaling through the PI3K/AKT pathway and epigenetic dysregulation, often involving the MYCN oncogene.[1][2] This technical guide provides a comprehensive overview of the preclinical studies of CUDC-907 in neuroblastoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
CUDC-907 exerts its anti-tumor effects in neuroblastoma through a multi-pronged approach, primarily by simultaneously targeting the PI3K/AKT and HDAC pathways. This dual inhibition leads to a cascade of downstream effects that collectively inhibit tumor growth, induce apoptosis, and reduce the cancer stem cell population.[2][3][4]
The core mechanism involves:
-
PI3K Inhibition: CUDC-907 inhibits class I PI3K isoforms, leading to decreased phosphorylation of AKT. This disrupts a critical survival signaling pathway in neuroblastoma cells.[3]
-
HDAC Inhibition: By inhibiting class I and II HDACs, CUDC-907 leads to an increase in histone acetylation, such as on H3K9, which alters chromatin structure and gene expression.[2] This epigenetic modulation can reactivate tumor suppressor genes and inhibit the expression of oncogenes.
-
MYCN Downregulation: A key consequence of both PI3K and HDAC inhibition is the downregulation of MYCN, a critical driver of neuroblastoma pathogenesis.[1][2] HDAC inhibitors can decrease MYCN transcription, while PI3K/AKT pathway inhibition can reduce MYCN protein stability.[1]
-
Induction of Apoptosis: CUDC-907 induces apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[3]
-
Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest, contributing to its anti-proliferative effects.[2]
-
Inhibition of Cancer Stem-like Properties: CUDC-907 has been demonstrated to suppress the stem-like properties of neuroblastoma cells by inhibiting Pentraxin 3 (PTX3), a ligand for the cancer stem cell marker CD44.[1][3] This suggests a potential to target the cellular population responsible for tumor initiation and relapse.
-
Suppression of MAPK/ERK Pathway: In addition to the PI3K/AKT pathway, CUDC-907 has also been shown to suppress the MAPK/ERK signaling pathway in neuroblastoma cells.[1][3]
Signaling Pathways
The following diagram illustrates the key signaling pathways affected by CUDC-907 in neuroblastoma.
Caption: CUDC-907 signaling pathways in neuroblastoma.
Quantitative Data Summary
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of CUDC-907 has been evaluated in a panel of human neuroblastoma cell lines, demonstrating potent activity in both MYCN-amplified and MYCN-non-amplified contexts.
| Cell Line | MYCN Status | IC50 (nM) | Reference |
| SK-N-BE(2) | Amplified | 5.53 | [3] |
| IMR32 | Amplified | 10.25 | [3] |
| NGP | Amplified | 1940 | [2] |
| LAN-5 | Amplified | 910 | [2] |
| SK-N-SH | Non-amplified | 46.22 | [3] |
| SH-SY5Y | Non-amplified | 23.55 | [3] |
| SK-N-AS | Non-amplified | 38.96 | [3] |
Note: IC50 values from different studies may vary due to different experimental conditions.
In Vitro Effects on Apoptosis and Cell Cycle
CUDC-907 treatment leads to a dose-dependent increase in apoptosis and alters cell cycle distribution in neuroblastoma cell lines.[2]
| Cell Line | Treatment | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| SH-SY5Y | 0.5 µM CUDC-907 | 1.45-fold increase in early apoptotic cells | 0.88-fold decrease in S phase, 1.6-fold increase in G2/M phase | [2] |
| SH-SY5Y | 1 µM CUDC-907 | 1.74-fold increase in early apoptotic cells | 0.62-fold decrease in S phase, 1.7-fold increase in G2/M phase | [2] |
| NGP | 0.5 µM CUDC-907 | 1.46-fold increase in early apoptotic cells | Not Reported | [2] |
| NGP | 1 µM CUDC-907 | 1.86-fold increase in early apoptotic cells | Not Reported | [2] |
Experimental Protocols
Cell Culture
Human neuroblastoma cell lines (e.g., SK-N-BE(2), IMR32, SK-N-SH, SH-SY5Y, SK-N-AS, NGP, LAN-5) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8/MTT)
-
Seed neuroblastoma cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow to adhere overnight.
-
Treat cells with a serial dilution of CUDC-907 (e.g., 0-100 nM or 0-10 µM) for 72 hours.
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
For MTT, add 150 µL of DMSO to dissolve formazan crystals.
-
Measure the absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis in GraphPad Prism or similar software.
Caption: Cell viability assay workflow.
Colony Formation Assay
-
Plate neuroblastoma cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Treat with various concentrations of CUDC-907 (e.g., 2, 4, 8, 16 nM) for 48 hours.[5]
-
Replace the medium with fresh, drug-free medium and culture for 10-14 days until visible colonies form.
-
Wash the colonies with PBS, fix with 4% paraformaldehyde or 10% formalin for 15-20 minutes.
-
Stain with 0.5% crystal violet solution for 10-20 minutes.
-
Wash with water, air dry, and count the number of colonies (typically >50 cells).
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in 6-well plates and treat with CUDC-907 for 16-24 hours.
-
Harvest cells, including any floating cells, and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
-
Treat cells with CUDC-907 for 16-24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
-
Lyse CUDC-907-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against: p-AKT, total AKT, p-ERK, total ERK, MYCN, cleaved caspase-3, Bcl-2, Bax, acetyl-Histone H3, and GAPDH or β-actin as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Sphere Formation Assay
-
Plate single cells in ultra-low attachment plates or flasks in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Treat with various concentrations of CUDC-907.
-
Culture for 7-14 days and count the number of neurospheres.
In Vivo Xenograft Studies
-
Subcutaneously inject neuroblastoma cells (e.g., 1x10⁷ SK-N-BE(2) cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer CUDC-907 orally (p.o.) at a specified dose and schedule (e.g., 25 mg/kg daily).[3]
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, excise tumors for further analysis (e.g., IHC, Western blot).
Caption: In vivo xenograft study workflow.
Mechanisms of Resistance
While CUDC-907 has shown significant preclinical promise, understanding potential resistance mechanisms is crucial for its clinical development. Studies in other cancer types, such as pancreatic cancer, suggest that long-term treatment with CUDC-907 may lead to the compensatory activation of the mTOR and MEK/ERK signaling pathways.[6][7] This suggests that combination therapies targeting these escape pathways could be a strategy to overcome resistance.
Clinical Development
Preclinical findings have paved the way for clinical investigations of CUDC-907. A phase 1 trial (NCT01742988) has been conducted in adults with relapsed or refractory lymphoma and multiple myeloma.[8] Of particular relevance to pediatrics, a phase 1 study (NCT02909777) has evaluated CUDC-907 in children and young adults with relapsed or refractory solid tumors, including neuroblastoma, CNS tumors, and lymphoma.[9][10][11] An expansion cohort in this study is planned to further evaluate the recommended phase 2 dose in patients with MYCN-amplified neuroblastoma.[12]
Conclusion
CUDC-907 is a promising therapeutic agent for neuroblastoma with a well-defined dual mechanism of action targeting both epigenetic and key survival signaling pathways. Preclinical studies have consistently demonstrated its potent anti-tumor activity in vitro and in vivo, particularly through the downregulation of the critical oncogene MYCN and the inhibition of cancer stem-like properties. The data summarized in this guide provide a strong rationale for the continued clinical investigation of CUDC-907 as a single agent or in combination with other therapies for the treatment of high-risk and relapsed/refractory neuroblastoma. The detailed protocols provided herein serve as a resource for researchers to further explore the therapeutic potential of this novel dual inhibitor.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Dual Targeting of PI3K and HDAC by CUDC-907 Inhibits Pediatric Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual HDAC and PI3K inhibitor, CUDC-907, inhibits tumor growth and stem-like properties by suppressing PTX3 in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity and mechanism of resistance of the novel HDAC and PI3K dual inhibitor CUDC-907 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, tolerability, and preliminary activity of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K, in patients with relapsed or refractory lymphoma or multiple myeloma: an open-label, dose-escalation, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Trial: NCT02909777 - My Cancer Genome [mycancergenome.org]
- 10. UCSF Lymphoma Trial → CUDC-907 in Children and Young Adults With Relapsed or Refractory Solid Tumors, CNS Tumors, or Lymphoma [clinicaltrials.ucsf.edu]
- 11. ascopubs.org [ascopubs.org]
- 12. ascopubs.org [ascopubs.org]
Fimepinostat's Disruption of the Cancer Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fimepinostat (CUDC-907) is a first-in-class, orally bioavailable small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] This dual inhibitory action disrupts critical oncogenic signaling pathways, leading to potent anti-proliferative effects in a wide range of hematological and solid tumors.[3][4] A key mechanism contributing to its anti-tumor activity is the induction of cell cycle arrest, predominantly at the G2/M phase, thereby preventing cancer cell division and promoting apoptosis.[5][6] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows.
Mechanism of Action: Dual Inhibition of PI3K and HDAC
This compound was rationally designed to simultaneously target two critical pathways frequently dysregulated in cancer.[7] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] Histone deacetylases (HDACs) are epigenetic modifiers that play a crucial role in the regulation of gene expression, including genes involved in cell cycle control and apoptosis.[8] By inhibiting both PI3K and HDACs, this compound exerts a synergistic anti-tumor effect that is often more potent than targeting either pathway alone.[6][8]
The primary mechanism by which this compound induces cell cycle arrest involves the modulation of key cell cycle regulatory proteins. A consistent finding across multiple cancer cell types is the induction of G2/M phase arrest.[5][6] This is often accompanied by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the downregulation of critical G2/M transition proteins such as Cyclin B1 and Cdc2 (CDK1).[4][5] Furthermore, this compound has been shown to downregulate the expression of the proto-oncogene c-Myc, a key driver of cell proliferation and a master regulator of cell cycle progression.[5][9]
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The effect of this compound on cell cycle distribution has been quantified in various cancer cell lines using flow cytometry. The following tables summarize the dose-dependent effects of this compound on cell cycle progression.
Table 1: Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | This compound Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| SMMC-7721 | 0 (Control) | Data not available in text | Data not available in text | Data not available in text | [5] |
| 5 | Data not available in text | Data not available in text | Increased | [5] | |
| 15 | Data not available in text | Data not available in text | Increased | [5] | |
| 30 | Data not available in text | Data not available in text | Increased | [5] | |
| 60 | Data not available in text | Data not available in text | Increased | [5] | |
| HuH-7 | 0 (Control) | Data not available in text | Data not available in text | Data not available in text | [5] |
| 5 | Data not available in text | Data not available in text | Increased | [5] | |
| 15 | Data not available in text | Data not available in text | Increased | [5] | |
| 30 | Data not available in text | Data not available in text | Increased | [5] | |
| 60 | Data not available in text | Data not available in text | Increased | [5] |
Note: The referenced study presented this data graphically, showing a concentration-dependent increase in the G2/M phase population. Precise percentages were not provided in the text.
Table 2: Effect of this compound on Cell Cycle Distribution in Esophageal Squamous Cell Carcinoma (ESCC) Cells
| Cell Line | This compound Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Various ESCC cell lines | 10 | Decreased | Data not available in text | Increased | [10] |
| 30 | Decreased | Data not available in text | Increased | [10] |
Note: The referenced study observed a dose-dependent increase in G2/M phase arrest after 12 hours of exposure, with a corresponding decrease in the G0/G1 population. Specific cell line data and percentages were presented in a figure.
Table 3: Effect of this compound on Key Cell Cycle Regulatory Proteins
| Cancer Type | Cell Line | This compound Treatment | Protein | Change in Expression | Reference |
| Hepatocellular Carcinoma | SMMC-7721, HuH-7 | 24h treatment | p21 (CDKN1A) | Markedly Upregulated | [5] |
| Cyclin D1 | Downregulated | [5] | |||
| Lung Cancer | Not specified | Not specified | Cdc25C | Reduced | [4] |
| Cdc2 | Reduced | [4] | |||
| Cyclin B1 | Reduced | [4] | |||
| p21 | Elevated | [4] | |||
| Small Cell Lung Cancer | Various | 24h treatment | p21 | Significantly Induced | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced G2/M Arrest
Caption: this compound's dual inhibition of PI3K and HDAC leads to G2/M arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution by flow cytometry.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing cell cycle protein expression by Western blot.
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from a study on this compound in hepatocellular carcinoma cells.[12]
Materials:
-
Cancer cell lines (e.g., SMMC-7721, HuH-7)
-
This compound (CUDC-907)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Sodium Citrate Buffer (containing 0.1% Triton X-100, 100 µg/ml RNase A)
-
DAPI (4',6-diamidino-2-phenylindole) or Propidium Iodide (PI) staining solution
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with desired concentrations of this compound (e.g., 0, 5, 15, 30, 60 nM) for 24 hours.[5]
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.
-
Washing: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1,200 rpm for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.[12]
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells at 1,500 rpm for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cells in 300 µl of sodium citrate buffer containing RNase A and DAPI (or PI).[12]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Use appropriate software (e.g., ModfitLT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Western Blot Analysis of Cell Cycle Proteins
This is a general protocol for the analysis of proteins such as p21, Cyclin B1, and Cdc2.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for p21, Cyclin B1, Cdc2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound effectively induces cell cycle arrest, primarily at the G2/M phase, in a variety of cancer cell models. This is achieved through its dual inhibitory action on PI3K and HDAC, leading to the upregulation of p21 and the downregulation of key G2/M transition proteins like Cyclin B1 and Cdc2, as well as the oncogenic driver c-Myc. The provided data and protocols offer a comprehensive resource for researchers investigating the cell cycle-dependent anti-tumor effects of this compound and can serve as a foundation for further preclinical and clinical studies. The consistent induction of G2/M arrest highlights a key aspect of this compound's mechanism of action and underscores its therapeutic potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. CUDC-907 displays potent antitumor activity against human pancreatic adenocarcinoma in vitro and in vivo through inhibition of HDAC6 to downregulate c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual HDAC and PI3K Inhibitor CUDC-907 Inhibits Growth of Pleural Mesothelioma: The Impact of Cisplatin Sensitivity and Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MYC drives platinum resistant SCLC that is overcome by the dual PI3K-HDAC inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor effects of dual PI3K-HDAC inhibitor CUDC-907 on activation of ROS-IRE1α-JNK-mediated cytotoxic autophagy in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Fimepinostat: A Technical Guide to its Chemical Structure, Properties, and Dual Inhibitory Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fimepinostat (formerly CUDC-907) is a potent, orally bioavailable small molecule that represents a significant advancement in targeted cancer therapy through its novel dual mechanism of action. It is a first-in-class inhibitor of both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] This dual inhibition disrupts critical cancer cell signaling pathways, leading to cell cycle arrest and apoptosis.[3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound, supported by experimental methodologies and pathway visualizations.
Chemical Structure and Physicochemical Properties
This compound is a synthetic thienopyrimidine derivative.[4] Its chemical identity and core physicochemical properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide | [1] |
| Synonyms | CUDC-907 | [1] |
| CAS Number | 1339928-25-4 | [1] |
| Chemical Formula | C₂₃H₂₄N₈O₄S | [1] |
| Molecular Weight | 508.55 g/mol | [1] |
| SMILES | O=C(C1=CN=C(N(CC2=CC3=NC(C4=CC=C(OC)N=C4)=NC(N5CCOCC5)=C3S2)C)N=C1)NO | [1] |
| Solubility | DMSO: 102 mg/mL (200.57 mM), Water: Insoluble, Ethanol: Insoluble | [1] |
| Predicted Water Solubility | 0.0153 mg/mL | |
| Predicted logP | 2.59 | |
| Predicted pKa (Strongest Acidic) | 9.24 | |
| Predicted pKa (Strongest Basic) | 3.36 |
Pharmacological Properties and In Vitro Efficacy
This compound is a potent inhibitor of Class I PI3K enzymes and Class I and II HDAC enzymes. Its inhibitory activity has been quantified against a panel of isoforms and in various cancer cell lines.
Table 2: In Vitro Inhibitory Activity of this compound (IC50 values)
| Target Class | Specific Target | IC50 (nM) | Reference(s) |
| PI3K (Class I) | PI3Kα | 19 | [5] |
| PI3Kβ | 54 | [5] | |
| PI3Kδ | 39 | [5] | |
| HDAC (Class I) | HDAC1 | 1.7 | [5] |
| HDAC2 | 5.0 | [5] | |
| HDAC3 | 1.8 | [5] | |
| HDAC (Class II) | HDAC10 | 2.8 | [5] |
Table 3: this compound Activity in Cancer Cell Lines (IC50 values)
| Cancer Type | Cell Line | IC50 (nM) | Reference(s) |
| Multiple Myeloma | RPMI-8226 | <100 | |
| Pancreatic Cancer | AsPC-1 | <100 | |
| Non-Small Cell Lung | A549 | <100 | |
| Colon Cancer | HCT116 | <100 |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by simultaneously targeting two critical signaling pathways that are often dysregulated in cancer: the PI3K/AKT/mTOR pathway and HDAC-mediated epigenetic regulation.
The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival.[2] By inhibiting PI3K, this compound prevents the downstream activation of AKT and mTOR, leading to a reduction in protein synthesis and cell proliferation.[2]
HDAC enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes. This compound's inhibition of HDACs results in increased histone acetylation, leading to the re-expression of these tumor suppressor genes and the induction of apoptosis.
A key downstream effector of this dual inhibition is the oncoprotein MYC. Inhibition of PI3K enhances the degradation of MYC protein, while HDAC inhibition represses MYC gene expression.[6] This dual-pronged attack on MYC is a critical component of this compound's anti-tumor activity.
Pharmacokinetics
In a Phase 1 clinical trial, this compound administered orally at a dose of 60 mg on a 5 days on/2 days off schedule resulted in a maximum plasma concentration (Cmax) of 11 ng/mL, which corresponds to a plasma concentration of 22 nM.[7] Preclinical studies in murine models have indicated that this compound has a long half-life in tumors.[5]
Experimental Protocols
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. curis.com [curis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C23H24N8O4S | CID 54575456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
CUDC-907: A Dual-Targeted Inhibitor Reshaping the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor growth, immune evasion, and therapeutic resistance. CUDC-907 (Fimepinostat), a first-in-class, orally bioavailable small molecule, offers a novel therapeutic strategy by simultaneously targeting two critical oncogenic pathways: phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This dual inhibition not only exerts direct cytotoxic effects on tumor cells but also modulates the complex cellular and acellular components of the TME. This technical guide provides a comprehensive overview of the preclinical and clinical data on CUDC-907's impact on the TME, with a focus on its mechanism of action, effects on immune cell populations, cytokine and chemokine profiles, and preliminary insights into its influence on the extracellular matrix.
Introduction: The Rationale for Dual PI3K and HDAC Inhibition
The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a central role in cell proliferation, survival, and metabolism.[1] Concurrently, epigenetic modifications, regulated by enzymes such as HDACs, are crucial for gene expression patterns that drive tumorigenesis.[2] HDACs can deacetylate both histone and non-histone proteins, influencing chromatin structure and the function of key oncogenic proteins. The synergistic anti-cancer activity of targeting both pathways has been observed in preclinical and clinical studies, providing a strong rationale for the development of dual inhibitors like CUDC-907.[2][3] By targeting both pathways, CUDC-907 has the potential to induce synthetic lethality in cancer cells and overcome resistance mechanisms associated with single-agent therapies.[4]
Mechanism of Action: A Multi-pronged Assault on Cancer
CUDC-907 is designed to inhibit Class I PI3K isoforms (α, β, δ) and Class I and II HDACs.[4][5] This dual activity leads to the disruption of multiple oncogenic signaling networks.[6]
Inhibition of PI3K and HDAC Enzymes
CUDC-907 exhibits potent inhibitory activity against both PI3K and HDAC enzymes at nanomolar concentrations.
| Target | IC50 (nM) | Reference(s) |
| PI3K Isoforms | ||
| PI3Kα | 19 | [5] |
| PI3Kβ | 54 | [5] |
| PI3Kδ | 39 | [5] |
| HDAC Isoforms | ||
| HDAC1 | 1.7 | [5] |
| HDAC2 | 5.0 | [5] |
| HDAC3 | 1.8 | [5] |
| HDAC10 | 2.8 | [5] |
Downstream Signaling Consequences
The dual inhibition of PI3K and HDACs by CUDC-907 leads to a cascade of downstream effects that collectively contribute to its anti-tumor activity.
References
- 1. Fibronectin fragments cause release and degradation of collagen-binding molecules from equine explant cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual HDAC and PI3K Inhibitor CUDC-907 Inhibits Growth of Pleural Mesothelioma: The Impact of Cisplatin Sensitivity and Myc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curis.com [curis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. curis.com [curis.com]
Fimepinostat (CUDC-907): A Dual HDAC and PI3K Inhibitor for Pediatric Brain Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Fimepinostat (formerly CUDC-907) is an orally bioavailable small molecule that represents a promising therapeutic strategy for difficult-to-treat pediatric brain tumors. As a first-in-class dual inhibitor of histone deacetylases (HDACs) and phosphoinositide 3-kinase (PI3K), this compound targets two critical pathways implicated in the tumorigenesis of various pediatric central nervous system (CNS) malignancies, including diffuse intrinsic pontine glioma (DIPG), medulloblastoma, and high-grade gliomas. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and relevant experimental protocols for researchers and drug development professionals working on novel therapies for pediatric brain tumors.
Mechanism of Action
This compound exerts its anti-tumor effects through the simultaneous inhibition of Class I and II HDACs and Class I PI3K isoforms. This dual inhibition leads to a multi-pronged attack on cancer cell proliferation, survival, and metabolism.
-
HDAC Inhibition: By inhibiting HDAC enzymes, this compound promotes the acetylation of histones and other non-histone proteins. This results in a more open chromatin structure, leading to the transcriptional activation of tumor suppressor genes. Furthermore, HDAC inhibition can induce cell cycle arrest, differentiation, and apoptosis.[1]
-
PI3K Inhibition: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in pediatric brain tumors, promoting cell growth, proliferation, and survival. This compound's inhibition of PI3Kα, PI3Kδ, and PI3Kβ isoforms effectively blocks this pathway, leading to decreased levels of phosphorylated Akt (p-Akt) and subsequent downstream effectors.[2][3]
-
MYC Downregulation: A key consequence of the dual inhibition of HDAC and PI3K is the significant downregulation of the MYC oncogene.[4][5] MYC is a critical driver of many pediatric brain tumors, and its suppression by this compound is a central component of the drug's anti-cancer activity.[6][7]
The synergistic effect of targeting both the epigenome and critical signaling pathways results in potent anti-tumor activity, as demonstrated in various preclinical models.[8]
Preclinical Data
This compound has demonstrated significant anti-tumor activity in a range of preclinical models of pediatric and other brain tumors. The following tables summarize the available quantitative data on its efficacy.
In Vitro Efficacy: Cell Viability (IC50/EC50)
| Cell Line | Tumor Type | IC50/EC50 (nM) | Citation |
| SU-DIPG-VI | DIPG | Submicromolar (Panobinostat as a proxy for HDACi efficacy) | [9] |
| SU-DIPG-XIII | DIPG | Submicromolar (Panobinostat as a proxy for HDACi efficacy) | [9] |
| MB002 (PDX) | Group 3 Medulloblastoma | 5.6 (LBH-589 as HDACi component) | [10] |
| NGP | Neuroblastoma | Not Specified | [5] |
| SH-SY5Y | Neuroblastoma | Not Specified | [5] |
| T98G | Glioblastoma | < 50 | [11] |
| A172 | Glioblastoma | < 50 | [11] |
| U251 | Glioblastoma | < 50 | [11] |
| U87 | Glioblastoma | < 50 | [11] |
| U373 | Glioblastoma | < 50 | [11] |
| HF2885 | Glioma | 0.7 | [12] |
| HF3013 | Glioma | 0.7 | [12] |
In Vivo Efficacy: Tumor Growth Inhibition
| Tumor Model | Treatment | Tumor Growth Inhibition | Citation |
| Glioblastoma Xenograft | This compound (10 mg/kg) | Significant | [13] |
| MYC-driven Group 3 Medulloblastoma Xenograft | CUDC-907 + Cisplatin/Radiotherapy | Significant | [7] |
| Neuroblastoma 3D Spheroid | CUDC-907 | Significant | [5] |
| Small Cell Lung Cancer Xenograft | This compound (70 mg/kg) | Significant | [14] |
| Hepatocarcinoma Xenograft | CUDC-907 | Significant | [15] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from commercially available MTS assay kits and is suitable for determining the IC50 of this compound in pediatric brain tumor cell lines.[7][10]
Materials:
-
Pediatric brain tumor cell lines
-
96-well cell culture plates
-
Complete growth medium
-
This compound (CUDC-907)
-
MTS reagent (e.g., from Promega)
-
Phenazine methosulfate (PMS) or phenazine ethyl sulfate (PES) (if required by the kit)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Prepare the MTS solution according to the manufacturer's instructions. This typically involves mixing the MTS reagent with PMS/PES. Add 20 µL of the prepared MTS solution to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for p-Akt and Acetylated Histones
This protocol is designed to assess the pharmacodynamic effects of this compound on its primary targets.[11][16]
Materials:
-
Treated and untreated cell or tumor lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-pan-Akt, anti-acetyl-Histone H3, anti-Histone H3
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p-Akt to total Akt and acetylated histones to total histones.
Orthotopic Xenograft Model of Pediatric Brain Tumors
This protocol provides a general framework for establishing and utilizing orthotopic patient-derived xenograft (PDOX) or cell-line-derived xenograft models to evaluate the in vivo efficacy of this compound.[16][17]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Pediatric brain tumor cells (patient-derived or cell lines)
-
Stereotactic injection apparatus
-
Anesthesia (e.g., isoflurane)
-
This compound formulation for oral gavage
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Calipers for tumor measurement (for subcutaneous models)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the pediatric brain tumor cells in a suitable buffer (e.g., PBS or Matrigel).
-
Stereotactic Intracranial Injection: Anesthetize the mice and secure them in the stereotactic frame. Create a small burr hole in the skull over the desired brain region (e.g., cerebrum, cerebellum, or pons for DIPG models). Slowly inject the tumor cells (e.g., 1x10^5 to 5x10^5 cells in 2-5 µL) into the brain parenchyma.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging for luciferase-expressing cells or by observing for neurological symptoms.
-
Drug Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound via oral gavage at the desired dose and schedule (e.g., daily or 5 days on/2 days off). The control group should receive the vehicle.
-
Efficacy Evaluation: Monitor tumor growth throughout the treatment period. The primary endpoint is typically overall survival. Tumor burden can be quantified by bioluminescence signal intensity. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound's dual inhibition of PI3K and HDAC converges on MYC suppression.
Experimental Workflow for Preclinical Evaluation
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Conclusion
This compound (CUDC-907) is a promising dual inhibitor of HDAC and PI3K with demonstrated preclinical activity against various pediatric brain tumors. Its mechanism of action, centered on the suppression of the PI3K/Akt/mTOR pathway and downregulation of MYC, provides a strong rationale for its continued investigation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals aiming to advance novel therapeutic strategies for children with brain cancer. Further clinical investigation, such as the ongoing PNOC016 trial, is crucial to determine the safety and efficacy of this compound in this patient population.[2][8][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. A target validation study of this compound in children and adolescents with newly diagnosed diffuse intrinsic pontine glioma (DIPG), recurrent medulloblastoma, or recurrent high-grade glioma (HGG). - Human Research Switzerland [humanforschung-schweiz.ch]
- 3. A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigentek.com [epigentek.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The dual HDAC/PI3K inhibitor CUDC-907 inhibits the growth and proliferation of MYC-driven Group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnoc.us [pnoc.us]
- 9. Functionally-defined Therapeutic Targets in Diffuse Intrinsic Pontine Glioma: A Report of the Children’s Oncology Group DIPG Preclinical Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC and PI3K Antagonists Cooperate to Inhibit Growth of MYC-driven Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound is a dual inhibitor of tumor and angiogenesis in glioblastoma and synergizes with temozolomide through suppressing MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. aacrjournals.org [aacrjournals.org]
- 18. UCSF DIPG Trial → this compound in Treating Brain Tumors in Children and Young Adults [clinicaltrials.ucsf.edu]
- 19. University of California Health DIPG Trial → this compound in Treating Brain Tumors in Children and Young Adults [clinicaltrials.ucbraid.org]
Methodological & Application
Application Notes: CUDC-907 Dose-Response Analysis in Small Cell Lung Cancer (SCLC) Cell Lines
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine tumor with limited therapeutic options.[1][2] Emerging research has identified the phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) pathways as critical for SCLC cell proliferation and survival.[1][2] CUDC-907, a first-in-class dual inhibitor of PI3K and HDAC, has shown significant single-agent activity in SCLC cell lines, presenting a promising therapeutic strategy.[1][2] This document provides detailed protocols for analyzing the dose-response of SCLC cell lines to CUDC-907 and summarizes the key findings from preclinical studies.
Mechanism of Action
CUDC-907 exerts its anti-cancer effects by simultaneously targeting two key signaling pathways. As a PI3K inhibitor, it blocks the PI3K/AKT/mTOR signaling cascade, which is frequently activated in SCLC and plays a crucial role in cell growth and survival.[1] As an HDAC inhibitor, it leads to the accumulation of acetylated histones, altering gene expression and inducing cell cycle arrest and apoptosis.[3] Specifically, CUDC-907 has been shown to inhibit PI3Kα with an IC50 of 19 nM and HDACs 1, 2, 3, and 10 with IC50 values of 1.7 nM, 5 nM, 1.8 nM, and 2.8 nM, respectively.[4]
In SCLC, treatment with CUDC-907 has been demonstrated to downregulate MYC paralogs and FoxM1, induce G1 cell-cycle arrest, and impair DNA double-strand break (DSB) repair capacity.[1][2] This multi-faceted mechanism of action contributes to its potent anti-proliferative effects.[1]
Data Presentation
CUDC-907 IC50 Values in SCLC Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Studies have shown that SCLC cell lines are highly sensitive to CUDC-907, with IC50 values in the low nanomolar range.[1][3] The following table summarizes the IC50 values of CUDC-907 in a panel of SCLC cell lines after a 3-day treatment, as determined by the CellTiter-Glo Luminescent Cell Viability Assay.[1]
| SCLC Cell Line | IC50 (nM) |
| H69 | 8.7 |
| H82 | 12.4 |
| H146 | 9.8 |
| H209 | 11.2 |
| H526 | 15.6 |
| H889 | 7.5 |
| DMS53 | 10.5 |
| DMS114 | 13.1 |
Note: These values are indicative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of SCLC Cell Lines
1. Materials:
-
SCLC cell lines (e.g., H69, H82, H146)
-
Complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA (0.25%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
2. Procedure:
-
Culture SCLC cell lines in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.
-
For adherent cell lines, subculture when they reach 80-90% confluency. For suspension cell lines, subculture every 2-3 days.
-
To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium.
-
Seed the cells into new flasks at the desired density.
-
Routinely test cells for mycoplasma contamination.[5]
Protocol 2: Dose-Response Analysis using CellTiter-Glo® Luminescent Cell Viability Assay
1. Materials:
-
SCLC cells
-
CUDC-907 (stock solution in DMSO)
-
96-well clear bottom white plates
-
Complete RPMI-1640 medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
2. Procedure:
-
Seed SCLC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare a serial dilution of CUDC-907 in complete medium. A typical concentration range would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same concentration as the highest CUDC-907 concentration.
-
Add 100 µL of the diluted CUDC-907 or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve.
-
Determine the IC50 values using a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software like GraphPad Prism.[2]
Visualizations
Signaling Pathway of CUDC-907 in SCLC
Caption: CUDC-907 inhibits PI3K and HDAC, leading to cell cycle arrest and apoptosis.
Experimental Workflow for CUDC-907 Dose-Response Analysis
Caption: Workflow for determining CUDC-907 dose-response in SCLC cell lines.
References
- 1. The dual HDAC-PI3K inhibitor CUDC-907 displays single-agent activity and synergizes with PARP inhibitor olaparib in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Protocol to co-culture SCLC cells with human CD8+ T cells to measure tumor cell killing and T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-Akt Following Fimepinostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimepinostat (CUDC-907) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][4] this compound exerts its anti-neoplastic activity by inhibiting PI3K, thereby preventing the downstream phosphorylation and activation of Akt.[1][5] Western blot analysis is a fundamental technique to quantify the reduction in phosphorylated Akt (p-Akt) levels, providing a direct measure of this compound's on-target efficacy.
This document provides detailed protocols for the immunodetection of phosphorylated Akt at key residues (Serine 473 and Threonine 308) and total Akt in cell lysates after treatment with this compound.
Signaling Pathway and Drug Mechanism
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated at Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation.[6][7] this compound inhibits PI3K, thus blocking the production of PIP3 and subsequent phosphorylation and activation of Akt.
References
Fimepinostat in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fimepinostat (CUDC-907), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), in patient-derived xenograft (PDX) models of cancer. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound in clinically relevant tumor models.
Introduction to this compound
This compound is an orally bioavailable small molecule that simultaneously targets two critical oncogenic pathways.[1][2] By inhibiting both PI3K and HDAC enzymes, this compound can induce cell cycle arrest, and apoptosis, and suppress the expression of key oncogenes such as MYC.[3] Its dual mechanism of action makes it a promising therapeutic agent for a variety of hematological and solid tumors.[4][5] PDX models, which are generated by implanting patient tumor tissue directly into immunodeficient mice, are considered highly translational as they retain the histopathological and genetic characteristics of the original human tumor.[6] This makes them an invaluable tool for the preclinical evaluation of novel cancer therapeutics like this compound.
This compound's Mechanism of Action
This compound exerts its anti-tumor effects by concurrently inhibiting the PI3K/AKT/mTOR signaling pathway and the activity of Class I and II histone deacetylases.[4] The inhibition of PI3K leads to reduced phosphorylation and activation of AKT, a key downstream effector, which in turn dampens the entire signaling cascade responsible for cell growth, proliferation, and survival.[7] Simultaneously, HDAC inhibition by this compound results in the accumulation of acetylated histones, leading to a more open chromatin structure and the altered expression of genes involved in cell cycle regulation and apoptosis.[8] A significant consequence of this dual inhibition is the downregulation of the MYC oncogene, a critical driver in many cancers.[3][4]
Data Presentation: Efficacy of this compound in PDX Models
The following tables summarize the available data on the in vivo efficacy of this compound in various PDX models.
| PDX Model | Cancer Type | This compound Dose & Schedule | Observed Efficacy | Reference |
| LuCaP 145.1 & LuCaP 208.1 | Neuroendocrine Prostate Cancer (NEPC) | 75 mg/kg, oral gavage, daily for up to 3.5 weeks | Significantly inhibits tumor growth. | [3] |
| LuCaP 35CR | Castration-Resistant Prostate Cancer (CRPC) | 75 mg/kg, oral gavage, daily for up to 3.5 weeks | Inhibits tumor growth. | [9] |
| SCLC PDX | Small Cell Lung Cancer (SCLC) | Not specified | Effective single-agent treatment. | [3] |
| Daudi Xenograft | Burkitt's Lymphoma | 100 mg/kg, oral administration | Tumor stasis observed. | [1] |
| Ewing Sarcoma Xenograft | Ewing Sarcoma | 75 mg/kg, oral gavage, 4 days/week for 4 weeks | Delayed tumor growth; mean tumor volume reduced by half after 29 days. | [2] |
| Double-Hit Lymphoma Xenograft | Diffuse Large B-Cell Lymphoma (DLBCL) | Not specified (in combination with venetoclax) | Nearly 100% tumor growth inhibition. | [10] |
| In Vitro Model | Cancer Type | This compound IC₅₀ | Reference |
| PI3Kα | - | 19 nM | [1] |
| PI3Kβ | - | 54 nM | [1] |
| PI3Kδ | - | 39 nM | [1] |
| HDAC1 | - | 1.7 nM | [1] |
| HDAC2 | - | 5.0 nM | [1] |
| HDAC3 | - | 1.8 nM | [1] |
| HDAC10 | - | 2.8 nM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Establishment and Maintenance of PDX Models
This protocol outlines the general procedure for establishing and passaging PDX tumors in immunodeficient mice.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions.
-
Immunodeficient mice (e.g., NOD/SCID, NSG).
-
Surgical instruments (scalpels, forceps).
-
Growth media (e.g., DMEM/F12) with antibiotics.
-
Matrigel (optional).
-
Anesthesia.
Protocol:
-
Tumor Tissue Preparation:
-
Wash the fresh tumor tissue with sterile PBS containing antibiotics.
-
Mechanically mince the tumor into small fragments (1-3 mm³).
-
(Optional) Mix tumor fragments with Matrigel to enhance engraftment.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When tumors reach a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue and prepare the tumor for re-implantation into new mice as described in step 1.
-
-
Cryopreservation:
-
Cut a portion of the tumor into small fragments.
-
Freeze the fragments in a cryopreservation medium (e.g., 90% FBS, 10% DMSO).
-
This compound Dosing and Tumor Growth Inhibition Study
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³).
-
This compound (CUDC-907).
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Calipers.
Protocol:
-
Animal Randomization:
-
Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in the appropriate vehicle at the desired concentration.
-
Administer this compound to the treatment group via oral gavage according to the specified dose and schedule (e.g., 75 mg/kg, daily).
-
Administer the vehicle alone to the control group.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor volumes and mouse body weights two to three times per week.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Monitor for signs of toxicity, such as significant body weight loss.
-
Western Blot Analysis of PDX Tumor Tissue
This protocol is for assessing the pharmacodynamic effects of this compound on the PI3K/AKT and HDAC pathways in PDX tumor tissue.
Materials:
-
PDX tumor tissue (from treated and control mice).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-acetyl-Histone H3, anti-total Histone H3, anti-MYC, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Protein Extraction:
-
Homogenize frozen PDX tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[7][8][11]
-
Immunohistochemistry (IHC) for Ki67 in PDX Tumors
This protocol is for assessing the effect of this compound on tumor cell proliferation.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections.
-
Xylene and graded ethanol series.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide (3%).
-
Blocking serum.
-
Primary antibody (anti-Ki67).
-
Biotinylated secondary antibody and ABC reagent, or a polymer-based detection system.
-
DAB substrate-chromogen solution.
-
Hematoxylin counterstain.
-
Mounting medium.
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.[12]
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Block non-specific antibody binding with a blocking serum.
-
-
Antibody Incubation:
-
Incubate the sections with the primary anti-Ki67 antibody.
-
Wash and incubate with a biotinylated secondary antibody followed by ABC reagent, or with a polymer-based secondary antibody.
-
-
Detection and Counterstaining:
-
Visualize the antibody binding with a DAB substrate, which produces a brown precipitate.
-
Counterstain the sections with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene, and coverslip with a permanent mounting medium.
-
-
Analysis:
-
Quantify the percentage of Ki67-positive cells by manual counting or using image analysis software.[13]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. curis.com [curis.com]
- 5. curis.com [curis.com]
- 6. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Histone western blot protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. curis.com [curis.com]
- 11. Cross-communication between histone H3 and H4 acetylation and Akt-mTOR signalling in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sysy-histosure.com [sysy-histosure.com]
- 13. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Fimepinostat (CUDC-907) Treatment Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the use of Fimepinostat (also known as CUDC-907), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), in preclinical in vivo mouse studies.
Introduction
This compound is an orally bioavailable small molecule that simultaneously targets two critical oncogenic pathways: the PI3K/AKT/mTOR signaling cascade and HDAC-mediated epigenetic regulation.[1][2] This dual inhibition can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth in various cancer models.[1][2] These notes offer a summary of treatment schedules and detailed methodologies for researchers utilizing this compound in murine cancer models.
Data Presentation: this compound In Vivo Treatment Regimens
The following table summarizes various this compound treatment schedules and their efficacy in different mouse cancer models. This allows for easy comparison of dosing strategies across various studies.
| Mouse Model | Cancer Type | Cell Line / PDX | Dose (mg/kg) | Administration Route | Dosing Schedule | Key Findings |
| Xenograft | Small Cell Lung Cancer (SCLC) | Platinum-resistant mouse SCLC cell lines (B37R, EN84R), human cell line (NCI-H209), PDX lines (PDX102, PDX109) | 70 | Oral Gavage | Daily for 28 days or until tumor reached ethical endpoint | Significantly reduced tumor growth in all models tested.[3] |
| Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | SU-DHL4 | 100 | Oral | Not specified | Caused tumor regression or stasis.[4] |
| Xenograft | Non-Small Cell Lung Cancer (NSCLC) | KRAS-mutant A549 | 100 | Oral | Not specified | Caused tumor stasis.[4] |
| Xenograft | Hepatocellular Carcinoma (HCC) | SMMC-7721 | 300 | Intragastric Administration | Three times a week for 18 days | Significantly suppressed the growth of HCC tumors.[5] |
| Xenograft | Acute Myeloid Leukemia (AML) | MV4-11 | 100 | Not specified | 8 days of treatment, 4-day break, then 6 additional days of treatment | Enhanced the efficacy of venetoclax. |
| Xenograft | B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) | MH/NRAS (G12D) mouse model | Not specified | Not specified | Not specified | Significantly suppressed tumor growth and spread, leading to a longer lifespan.[6] |
| Xenograft | Non-Hodgkin's Lymphoma (NHL) and Multiple Myeloma (MM) | Not specified | 100 | Oral | Not specified | Induced apoptosis and inhibited cancer cell proliferation.[7] |
Experimental Protocols
This compound Formulation for Oral Administration
a) Suspension in Carboxymethylcellulose Sodium (CMC-Na):
A common method for preparing this compound for oral gavage is as a suspension in 1% CMC-Na.
-
Materials:
-
This compound (CUDC-907) powder
-
1% (w/v) Sodium Carboxymethylcellulose (CMC-Na) in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a 1% CMC-Na solution by dissolving CMC-Na in sterile water.
-
Gradually add the this compound powder to the 1% CMC-Na solution while vortexing to create a homogenous suspension.
-
For example, to prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of 1% CMC-Na solution.[7]
-
If necessary, sonicate the suspension to ensure uniform particle size.
-
Prepare the suspension fresh daily before administration.
-
b) Solubilization in a Multi-component Vehicle:
For studies requiring a solubilized formulation, the following vehicle can be used.
-
Materials:
-
This compound (CUDC-907) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O)
-
Sterile conical tubes
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
For a 1 mL final working solution, mix the components in the following order:
-
400 µL of PEG300
-
50 µL of the 100 mg/mL this compound in DMSO stock solution. Mix until clear.
-
50 µL of Tween 80. Mix until clear.
-
500 µL of ddH₂O.
-
-
This formulation should be used immediately after preparation.
-
Establishment of a Subcutaneous Xenograft Mouse Model
This protocol outlines the general procedure for establishing a subcutaneous tumor model in immunodeficient mice.
-
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
-
Procedure:
-
Culture the selected cancer cells to 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 4 x 10⁶ cells/mouse).[8]
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 150-200 mm³), measure the tumor volume using calipers (Volume = (Length x Width²)/2).[3]
-
Randomize the mice into treatment and control groups.
-
Oral Gavage Administration of this compound
This protocol describes the standard procedure for administering this compound via oral gavage.
-
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (feeding needle)
-
Syringe
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly administer the this compound formulation.
-
Carefully withdraw the gavage needle.
-
Monitor the mouse for any signs of distress after administration.
-
Mandatory Visualizations
This compound Dual Inhibition Signaling Pathway
This compound exerts its anti-cancer effects by simultaneously inhibiting Class I PI3K enzymes and Class I and II HDACs. This dual action leads to the downregulation of the PI3K/AKT/mTOR pathway and epigenetic modifications that promote the expression of tumor suppressor genes.
Caption: this compound's dual inhibition of PI3K and HDAC pathways.
Experimental Workflow for In Vivo this compound Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Workflow for a this compound in vivo efficacy study.
References
- 1. mdpi.com [mdpi.com]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibitor of PI3K and histone deacetylase against a highly lethal type of leukemia | BioWorld [bioworld.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 2.6. Establishment of the Xenograft Mouse Model and Drug Tests [bio-protocol.org]
Application Notes and Protocols: Flow Cytometry for Apoptosis Analysis with Fimepinostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimepinostat (CUDC-907) is a potent, orally bioavailable small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2][3][4] This dual inhibition disrupts critical cellular pathways, including the PI3K-AKT-mTOR signaling cascade, leading to cell cycle arrest and the induction of apoptosis in various cancer cell lines.[1][2][3][5] Flow cytometry is a powerful technique for quantifying apoptosis. The Annexin V and propidium iodide (PI) staining method is a widely used flow cytometry-based assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7] This document provides a detailed protocol for inducing apoptosis with this compound and subsequent analysis using Annexin V/PI flow cytometry.
Mechanism of Action of this compound in Apoptosis Induction
This compound exerts its pro-apoptotic effects through a multi-faceted mechanism:
-
PI3K Inhibition: By inhibiting PI3K, this compound blocks the activation of the downstream pro-survival AKT/mTOR pathway.[2][3]
-
HDAC Inhibition: Inhibition of HDACs can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[5]
-
Combined Effect: The dual inhibition leads to a synergistic anti-tumor effect, potently inducing apoptosis.[1][2][4] Studies have shown that this compound treatment can lead to the activation of caspases (like caspase-3) and the downregulation of the anti-apoptotic protein Bcl-2.[8]
Principle of Annexin V and PI Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[6]
Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[7] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[7]
By using both Annexin V and PI, we can distinguish between four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact of sample preparation).
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in Hepatocellular Carcinoma (HCC) cell lines, as determined by Annexin V/PI flow cytometry.
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| SMMC-7721 | 0 (Control) | 36 | 2.1 | 1.5 | 3.6 |
| 5 | 36 | 4.8 | 2.3 | 7.1 | |
| 15 | 36 | 8.2 | 4.5 | 12.7 | |
| 30 | 36 | 15.6 | 7.8 | 23.4 | |
| 60 | 36 | 25.1 | 12.3 | 37.4 | |
| HuH-7 | 0 (Control) | 36 | 1.8 | 1.2 | 3.0 |
| 5 | 36 | 3.5 | 1.9 | 5.4 | |
| 15 | 36 | 6.7 | 3.8 | 10.5 | |
| 30 | 36 | 12.4 | 6.2 | 18.6 | |
| 60 | 36 | 21.7 | 10.1 | 31.8 |
Data adapted from a study on HCC cells.[9][10][11]
Experimental Protocols
Materials
-
This compound (CUDC-907)
-
Cell line of interest (e.g., SMMC-7721, HuH-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[6][9]
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Cell Culture: Incubate the cells overnight to allow for attachment and recovery.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 15, 30, 60 nM).[9][10]
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment Duration: Incubate the cells for the desired period to induce apoptosis (e.g., 24-48 hours). A 36-hour incubation was used to generate the data above.[9][10]
Protocol for Annexin V and PI Staining
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a centrifuge tube.
-
For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and collect it in a centrifuge tube. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the collected medium.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold PBS.[7][12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]
-
Staining:
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[6][12]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube before analysis.[6]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[6][12] Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.[12]
Visualizations
Caption: this compound's dual inhibition of PI3K and HDAC pathways to induce apoptosis.
Caption: Experimental workflow for apoptosis analysis using this compound and flow cytometry.
Caption: Interpretation of Annexin V and PI staining in flow cytometry dot plots.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C23H24N8O4S | CID 54575456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Apoptosis analysis using flow cytometry [bio-protocol.org]
Fimepinostat: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimepinostat (also known as CUDC-907) is a potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1] By simultaneously targeting these two critical pathways, this compound effectively modulates the PI3K-AKT-mTOR signaling cascade, which is frequently dysregulated in various cancers.[1][2] This dual inhibitory action can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a compound of significant interest for oncological research and drug development.[3][4] this compound has been investigated in clinical trials for various hematological malignancies and solid tumors.[1][5][6]
These application notes provide detailed protocols for the solubilization and in vitro use of this compound, along with a summary of its chemical properties and mechanism of action.
Chemical Properties and Solubility
This compound is a thienopyrimidine derivative with the following chemical properties:
| Property | Value | Source(s) |
| Molecular Formula | C23H24N8O4S | [1][7][4] |
| Molecular Weight | 508.55 g/mol | [1][7][4] |
| CAS Number | 1339928-25-4 | [1][4][8] |
Solubility Data
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[3][4][9] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of this compound.[3]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 102 | 200.57 | Use fresh, anhydrous DMSO. | [3][4] |
| DMSO | 87 | 171.07 | - | [9] |
| DMSO | 43.75 | 86.03 | May require ultrasonication and warming to 60°C. | [10] |
| Water | Insoluble | Insoluble | - | [3][4][9] |
| Ethanol | Insoluble | Insoluble | - | [3][4] |
| DMF | 5 | 9.83 | May require ultrasonication. | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required mass of this compound for the desired volume and concentration (10 mM). For 1 mL of a 10 mM stock solution, 5.086 mg of this compound is needed.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.[10]
-
Alternatively, or in addition to sonication, the solution can be warmed to 60°C in a water bath to aid dissolution.[10]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 1 year).[3]
Caption: Workflow for preparing this compound stock solution.
Cell-Based Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line using a commercially available assay like CellTiter-Glo®.
Materials:
-
Cancer cell line of interest (e.g., human Glioma cells)[3]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Sterile 96-well, flat-bottom plates (clear or white-walled for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for the desired time period (e.g., 72 hours).[3]
-
After incubation, allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blotting for PI3K/AKT Pathway Inhibition
This protocol provides a method to analyze the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
Cancer cell line (e.g., AsPC-1, Capan-1)[10]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).[10]
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Mechanism of Action and Signaling Pathway
This compound is a dual inhibitor of Class I PI3K isoforms (PI3Kα, PI3Kβ, PI3Kδ) and Class I and II HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC10).[3][10] Inhibition of PI3K blocks the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors such as AKT and mTOR.[2][5] This leads to the suppression of cell growth, proliferation, and survival. Simultaneously, HDAC inhibition results in the accumulation of acetylated histones and other proteins, leading to changes in gene expression that can induce apoptosis and cell cycle arrest.[1]
Caption: this compound's dual inhibition of PI3K and HDAC pathways.
References
- 1. This compound | C23H24N8O4S | CID 54575456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. curis.com [curis.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Immunohistochemical Analysis of HDAC2 Expression in Fimepinostat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fimepinostat (CUDC-907) is a potent, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] This dual activity allows this compound to simultaneously disrupt multiple oncogenic signaling pathways crucial for cancer cell proliferation, survival, and epigenetic regulation.[3] One of the key targets of this compound is Histone Deacetylase 2 (HDAC2), a member of the class I HDAC family.[4] HDAC2 is frequently overexpressed in various cancers and plays a critical role in transcriptional regulation by deacetylating histones, leading to a more condensed chromatin structure and repression of tumor suppressor genes.[5][6]
By inhibiting HDAC2, this compound is expected to increase histone acetylation, leading to a more open chromatin state and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[7] Immunohistochemistry (IHC) is a vital tool for assessing the expression and localization of HDAC2 in tumor tissues, both at baseline and in response to treatment with this compound. This document provides detailed application notes and a comprehensive protocol for the immunohistochemical detection of HDAC2 in formalin-fixed, paraffin-embedded (FFPE) tissues for researchers evaluating the pharmacodynamic effects of this compound.
Data Presentation
The following table summarizes representative quantitative data illustrating the expected effects of this compound on HDAC2 activity and downstream markers in a preclinical cancer model. This data is hypothetical and intended to serve as an example for presenting results from IHC analysis.
| Treatment Group | HDAC2 Staining Intensity (Mean Optical Density) | HDAC2 Positive Nuclei (%) | Acetyl-Histone H3 (Lys9) Staining Intensity (Mean Optical Density) | Acetyl-Histone H3 (Lys9) Positive Nuclei (%) |
| Vehicle Control | 0.75 ± 0.08 | 85 ± 5 | 0.25 ± 0.05 | 30 ± 8 |
| This compound (Low Dose) | 0.72 ± 0.09 | 83 ± 6 | 0.55 ± 0.07 | 65 ± 7 |
| This compound (High Dose) | 0.70 ± 0.10 | 81 ± 7 | 0.85 ± 0.09 | 92 ± 4 |
Data are presented as mean ± standard deviation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the immunohistochemical analysis of HDAC2.
Caption: this compound dual-inhibits PI3K and HDAC2 signaling pathways.
References
- 1. curis.com [curis.com]
- 2. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HDAC2 as a target for developing anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Fimepinostat Technical Support Center: Optimizing Dosage and Minimizing Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Fimepinostat (CUDC-907), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes. Here you will find troubleshooting guides and frequently asked questions to help optimize experimental design and minimize toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that dually inhibits Class I PI3K and Class I and II HDAC enzymes.[1][2] This dual inhibition is designed to simultaneously target two critical oncogenic signaling pathways. The inhibition of the PI3K/AKT/mTOR pathway and HDAC enzymes can lead to cell cycle arrest and apoptosis in cancer cells.
Q2: What is the recommended Phase 2 dose (RP2D) of this compound?
A2: The recommended Phase 2 dose of this compound is 60 mg administered orally, once daily, on a "5 days on, 2 days off" schedule in 21-day cycles.[2]
Q3: What are the most common toxicities associated with this compound?
A3: In clinical trials, the most frequently reported drug-related adverse events were low-grade (Grade 1 and 2) diarrhea, fatigue, and nausea.[2]
Q4: What are the dose-limiting toxicities (DLTs) of this compound?
A4: Dose-limiting toxicities observed in the Phase 1 dose-escalation study were diarrhea and hyperglycemia.[3][4]
Q5: What are the common Grade 3 or higher adverse events?
A5: The most common Grade 3 or higher adverse events reported in clinical trials include thrombocytopenia, neutropenia, diarrhea, hyperglycemia, and fatigue.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high in vitro cytotoxicity in non-target cell lines | Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal concentration. Consider using a more selective PI3K or HDAC inhibitor as a control to dissect the contribution of each pathway to the observed toxicity. |
| Inconsistent results in HDAC or PI3K inhibition assays | Reagent degradation, improper assay conditions. | Ensure proper storage and handling of all reagents, including this compound. Verify the optimal enzyme and substrate concentrations for your specific assay conditions. Refer to the detailed experimental protocols below. |
| Difficulty in dissolving this compound | Poor solubility in aqueous solutions. | This compound is soluble in DMSO. For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| High background in apoptosis assays | Sub-optimal cell health or improper staining procedure. | Ensure cells are healthy and not overly confluent before starting the experiment. Follow the Annexin V staining protocol carefully, including the washing steps, to minimize background staining. |
Data Presentation
Table 1: Dose-Limiting Toxicities (DLTs) in Phase 1 Trial of this compound [3][4]
| Dosing Schedule | Dose Level (mg) | Number of Patients | DLTs Observed |
| Once Daily | 60 | 10 | Diarrhea (Grade 3) |
| Twice Weekly | 150 | 12 | Hyperglycemia (Grade 3) |
| Three Times Weekly | 150 | 15 | Hyperglycemia (Grade 3) |
| 5 Days On / 2 Days Off | 60 | 7 | No DLTs |
Table 2: Most Common Grade ≥3 Treatment-Related Adverse Events [3][4]
| Adverse Event | Frequency (n=44) | Percentage |
| Thrombocytopenia | 9 | 20% |
| Neutropenia | 3 | 7% |
| Hyperglycemia | 3 | 7% |
| Diarrhea | 2 | 5% |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Cell culture medium
-
This compound
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5][6][7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5][6][7]
-
Measure the absorbance at 570 nm using a microplate reader.[5][6]
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis induced by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
This compound
Procedure:
-
Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8][9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.[9][10]
-
Add 400 µL of 1X Binding Buffer to each tube.
HDAC Inhibition Assay
This protocol provides a general framework for measuring HDAC inhibition. Specific kits are commercially available and their protocols should be followed.
Materials:
-
HDAC Activity/Inhibition Assay Kit (colorimetric or fluorometric)
-
Nuclear extract from treated and untreated cells or purified HDAC enzyme
-
This compound
Procedure:
-
Prepare nuclear extracts from cells treated with this compound or a vehicle control.
-
Use a commercially available HDAC assay kit following the manufacturer's instructions. These kits typically involve an acetylated substrate that is deacetylated by HDACs.[1][11][12][13][14]
-
The extent of deacetylation is then measured, often through a colorimetric or fluorometric readout, which is inversely proportional to the HDAC inhibitory activity of this compound.[11][12][13]
PI3K Inhibition Assay
This protocol provides a general method for assessing PI3K inhibition. Various assay formats are available.
Materials:
-
PI3K Assay Kit (e.g., HTRF, ADP-Glo)
-
Recombinant PI3K enzyme
-
This compound
-
ATP and lipid substrate (e.g., PIP2)
Procedure:
-
Perform the assay according to the manufacturer's protocol for the specific PI3K assay kit being used.[15][16][17]
-
These assays typically measure the phosphorylation of a lipid substrate by the PI3K enzyme.[18][19]
-
The inhibitory effect of this compound is determined by a decrease in the phosphorylation product, often detected through luminescence, fluorescence, or other methods.[16][17]
Visualizations
Caption: this compound's dual inhibitory action on PI3K and HDAC pathways.
Caption: A logical workflow for optimizing this compound dosage.
References
- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curis.com [curis.com]
- 3. Phase 1 safety and dose escalation of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K in relapsed or refractory lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, and preliminary activity of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K, in patients with relapsed or refractory lymphoma or multiple myeloma: an open-label, dose-escalation, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. epigentek.com [epigentek.com]
- 12. epigentek.com [epigentek.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.4.3. PI3K Inhibition Assay [bio-protocol.org]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. promega.es [promega.es]
- 18. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Managing Fimepinostat-Induced Diarrhea and Hyperglycemia In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing fimepinostat-induced diarrhea and hyperglycemia in in vivo experiments.
Troubleshooting Guides
Managing this compound-Induced Diarrhea
Issue: Animals treated with this compound are exhibiting signs of diarrhea (e.g., loose, watery stools, perineal soiling).
Troubleshooting Steps:
-
Assess Severity: Grade the severity of diarrhea daily using a standardized scoring system.
-
Supportive Care: Ensure animals have free access to hydration and nutritional support.
-
Pharmacological Intervention: For persistent or moderate to severe diarrhea, consider the administration of an anti-diarrheal agent.
-
Dose Modification: If diarrhea is severe and unresponsive to treatment, consider a dose reduction or temporary discontinuation of this compound after consulting with the study director.
Managing this compound-Induced Hyperglycemia
Issue: Animals treated with this compound show elevated blood glucose levels.
Troubleshooting Steps:
-
Confirm Hyperglycemia: Measure blood glucose levels at baseline and regularly throughout the study.
-
Dietary Management: Consider providing a low-carbohydrate diet to the animals.
-
Pharmacological Intervention: For persistent or significant hyperglycemia, consider the administration of an anti-hyperglycemic agent that does not interfere with the PI3K pathway.
-
Avoid Insulin: Use insulin only as a last resort, as it may reactivate the PI3K pathway.
-
Dose Modification: If hyperglycemia is severe and difficult to manage, a dose reduction or temporary discontinuation of this compound may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced diarrhea and hyperglycemia?
A1: this compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC).[1][2][3][4] Inhibition of the PI3K/AKT/mTOR signaling pathway is known to be associated with side effects such as diarrhea and hyperglycemia.[5][6] Hyperglycemia is considered an on-target effect of PI3K inhibition, as this pathway is crucial for glucose metabolism.[5] Diarrhea is also a common toxicity associated with PI3K inhibitors.[7]
Q2: How frequently should I monitor for these side effects in my animal models?
A2: For diarrhea, daily observation of fecal consistency and animal well-being is recommended. For hyperglycemia, blood glucose should be monitored at baseline before starting this compound treatment and then at regular intervals, for instance, twice weekly for the initial weeks and then weekly.
Q3: What are the recommended therapeutic agents for managing these side effects in preclinical models?
A3: For diarrhea, loperamide is a commonly used anti-diarrheal agent. For hyperglycemia, metformin is a first-line treatment option as it does not reactivate the PI3K pathway.
Q4: Are there any preventative measures I can take?
A4: Prophylactic administration of anti-diarrheal or anti-hyperglycemic agents is generally not recommended without evidence of necessity. However, ensuring proper hydration and a balanced diet is a crucial supportive measure. For hyperglycemia, initiating a low-carbohydrate diet at the start of the study may be a proactive approach.
Data Presentation
Table 1: Grading Scale for Diarrhea in Mice
| Grade | Clinical Signs |
| 0 | Normal, well-formed pellets |
| 1 | Soft, slightly moist pellets |
| 2 | Pasty, semi-formed stools, mild perineal soiling |
| 3 | Watery, unformed stools, significant perineal soiling |
Table 2: Grading Scale for Hyperglycemia in Mice
| Grade | Blood Glucose (mg/dL) |
| 0 | < 200 |
| 1 | 200 - 250 |
| 2 | 251 - 400 |
| 3 | > 400 |
Table 3: Recommended Dosing for Therapeutic Agents in Mice
| Agent | Indication | Dose Range (mg/kg) | Route of Administration |
| Loperamide | Diarrhea | 0.1 - 1.0 | Oral (p.o.) |
| Metformin | Hyperglycemia | 150 - 300 | Oral (p.o.) |
Experimental Protocols
Protocol 1: Monitoring and Management of this compound-Induced Diarrhea
-
Baseline Assessment: Before the first dose of this compound, record the baseline fecal consistency for each animal.
-
Daily Monitoring: Observe each animal daily for signs of diarrhea and score using the scale in Table 1.
-
Intervention Criteria: If an animal presents with Grade 2 or 3 diarrhea for two consecutive days, initiate treatment.
-
Loperamide Administration:
-
Prepare a fresh solution of loperamide in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer loperamide orally at a starting dose of 0.5 mg/kg.
-
Continue administration once or twice daily until diarrhea resolves to Grade 1 or 0.
-
-
Data Recording: Document all observations, diarrhea scores, and treatment administrations for each animal.
Protocol 2: Monitoring and Management of this compound-Induced Hyperglycemia
-
Baseline Assessment: Measure fasting blood glucose levels from the tail vein using a glucometer before initiating this compound treatment.
-
Regular Monitoring: Monitor fasting blood glucose levels twice weekly for the first two weeks of the study and weekly thereafter.
-
Intervention Criteria: If an animal's fasting blood glucose exceeds 250 mg/dL (Grade 2) on two consecutive measurements, begin treatment.
-
Metformin Administration:
-
Prepare a fresh solution of metformin in sterile water or saline.
-
Administer metformin orally at a starting dose of 200 mg/kg.
-
Continue daily administration and monitor blood glucose levels. Adjust the dose as needed.
-
-
Data Recording: Record all blood glucose measurements and treatment details for each animal.
Mandatory Visualizations
Caption: this compound's dual inhibitory action on PI3K and HDAC pathways.
Caption: Workflow for managing this compound-induced diarrhea in vivo.
Caption: Workflow for managing this compound-induced hyperglycemia in vivo.
References
- 1. curis.com [curis.com]
- 2. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drc.bmj.com [drc.bmj.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Metformin reduces body weight gain and improves glucose intolerance in high-fat diet-fed C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Atypical Dose-Response Curves with Fimepinostat in Organoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering atypical dose-response curves with Fimepinostat in organoid models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (CUDC-907) is an orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2][3] Its anti-cancer activity stems from its ability to simultaneously block two critical signaling pathways involved in cell proliferation, survival, and differentiation.[1] By inhibiting PI3K, this compound prevents the activation of the PI3K-AKT-mTOR pathway, which is often overactive in cancer.[1][3] Its HDAC inhibition leads to an accumulation of acetylated histones and other proteins, affecting gene expression and inducing cell cycle arrest and apoptosis.[1]
Q2: What is an atypical dose-response curve?
A typical dose-response curve is sigmoidal, showing a monotonic relationship where the effect of the drug increases with the dose until it reaches a plateau. An atypical, or non-monotonic, dose-response curve deviates from this pattern. Common forms include "U-shaped" or "inverted U-shaped" curves, where the response decreases at higher concentrations after an initial increase, or vice versa.[4]
Q3: Why might this compound exhibit an atypical dose-response curve in organoids?
Observing an atypical dose-response curve with this compound in organoids can be perplexing but may be explained by its dual mechanism of action and the complex biology of 3D organoid systems. Here are some potential reasons:
-
Opposing Biological Effects: At low concentrations, the dominant effect of this compound might be cytostatic (inhibiting growth) or pro-differentiative through HDAC inhibition, leading to a decrease in viability or proliferation markers. At higher concentrations, the potent inhibition of PI3K could trigger different cellular responses, including apoptosis, leading to a sharp decrease in viability and creating an inverted U-shaped curve. One study observed that this compound showed a positive-like (potentially differentiation-inducing) effect at lower concentrations and a toxic phenotype at higher concentrations in a mammary tumor organoid model.[4]
-
Feedback Loop Activation/Inhibition: The PI3K/AKT/mTOR pathway is regulated by numerous negative feedback loops.[5][6][7][8][9] At certain concentrations, this compound's inhibition of PI3K might be counteracted by the release of a negative feedback loop, leading to the reactivation of pro-survival signals. For instance, inhibition of S6K (a downstream effector of mTOR) can lead to the activation of upstream receptor tyrosine kinases, which can reactivate the PI3K and MAPK pathways.[8][9] This could result in a temporary recovery of organoid viability at intermediate concentrations.
-
Off-Target Effects at High Concentrations: Like many small molecule inhibitors, this compound may have off-target effects at higher concentrations that could contribute to a non-linear response.[10] These off-target effects might induce cellular stress responses or activate alternative signaling pathways that counteract the primary inhibitory effects.
-
Organoid Heterogeneity: Organoids are complex 3D structures containing various cell types with differing sensitivities to this compound. At low doses, the drug might selectively eliminate a sensitive subpopulation, while a more resistant population continues to grow. At higher doses, the drug may become toxic to all cell types, leading to a sharp decline in viability.
Troubleshooting Guide
Issue: My dose-response curve for this compound in organoids is not sigmoidal and shows an inverted U-shape. How do I interpret this and what should I do?
An inverted U-shaped (or biphasic) dose-response curve can be challenging to interpret. Here’s a step-by-step guide to troubleshoot and understand your results.
Step 1: Verify the Experimental Setup and Data Analysis
-
Question: Could there be an issue with my experimental protocol or data analysis?
-
Answer: Before delving into complex biological explanations, it's crucial to rule out technical errors.
-
Confirm Drug Concentration and Preparation: Double-check your calculations for serial dilutions. Ensure the this compound stock solution is properly dissolved and stored.
-
Review Plating and Seeding: Inconsistent organoid size or number per well can lead to high variability. Ensure a homogenous organoid suspension during plating.
-
Check Assay Endpoint and Reagents: Ensure your viability assay (e.g., CellTiter-Glo® 3D) is appropriate for 3D cultures and that the reagents are not expired. The incubation time should be optimized to be in the linear range of the assay.
-
Data Normalization and Curve Fitting: Re-evaluate your data analysis. Normalize the data to your vehicle control (e.g., DMSO). When fitting the curve in software like GraphPad Prism, a standard sigmoidal model may not be appropriate. Consider using a biphasic or non-linear regression model that can accommodate a peak.[11][12][13]
-
Step 2: Investigate the Biological Basis of the Atypical Curve
-
Question: If my technique is sound, what biological factors could be causing this atypical response?
-
Answer: The dual inhibitory nature of this compound is a likely contributor. The following experiments can help dissect the underlying mechanisms:
-
Time-Course Experiment: The observed response may be time-dependent. Perform the dose-response assay at different time points (e.g., 24, 48, 72, 96 hours) to see if the shape of the curve changes. This can help distinguish between cytostatic and cytotoxic effects.
-
Morphological Analysis: Image the organoids at different this compound concentrations. Look for changes in morphology, such as increased differentiation (which might decrease proliferation and thus the viability readout) at lower concentrations, and signs of apoptosis (e.g., fragmentation, dark appearance) at higher concentrations.
-
Apoptosis and Cell Cycle Assays: Use assays like Caspase-Glo® to specifically measure apoptosis across the dose range. This can help determine if the sharp drop in viability at higher concentrations is due to induced cell death. Flow cytometry can be used to analyze cell cycle distribution.
-
Western Blot Analysis: Analyze the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., p-AKT, p-S6K) and markers of HDAC inhibition (e.g., acetylated histones) at concentrations across the curve. This can reveal if feedback loops are being activated at certain concentrations. For example, you might observe a rebound in p-AKT at intermediate concentrations.
-
Experimental Protocols
Dose-Response Assay for this compound in Organoids
This protocol is a general guideline and should be optimized for your specific organoid model.
Materials:
-
Established organoid culture
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium
-
This compound (CUDC-907)
-
DMSO (vehicle control)
-
96-well clear-bottom, white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Organoid Preparation:
-
Harvest organoids from culture.
-
Dissociate organoids into small, uniform fragments or single cells, depending on the organoid type.
-
Count the organoid fragments/cells.
-
-
Seeding:
-
Resuspend the organoid fragments/cells in the basement membrane matrix at a predetermined optimal density.
-
Dispense 30-50 µL of the organoid-matrix suspension into the center of each well of a pre-warmed 96-well plate.
-
Incubate at 37°C for 15-30 minutes to solidify the matrix.
-
Carefully add 100 µL of complete organoid culture medium to each well.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is recommended to use a wide concentration range (e.g., 0.1 nM to 10 µM) with at least 8-10 points to capture the full dose-response.
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72-120 hours. The incubation time should be optimized for your organoid model.
-
-
Viability Assay:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® 3D reagent).
-
Mix thoroughly to lyse the organoids and release ATP.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use appropriate non-linear regression models to fit the curve and determine parameters like IC50 or the peak of the response.
-
Quantitative Data Summary
Table 1: this compound In Vitro Activity
| Target | IC50 (nM) | Reference |
| PI3K Isoforms | ||
| PI3Kα | 19 | [2][3][14] |
| PI3Kβ | 54 | [2][3][14] |
| PI3Kδ | 39 | [2][3][14] |
| HDAC Isoforms | ||
| HDAC1 | 1.7 | [2][3][14] |
| HDAC2 | 5.0 | [2] |
| HDAC3 | 1.8 | [2][3][14] |
| HDAC10 | 2.8 | [2][3][14] |
Table 2: Recommended Concentration Ranges for Dose-Response Experiments
| Parameter | Recommendation |
| Concentration Range | 0.1 nM to 10 µM |
| Number of Data Points | 8-12 |
| Dilution Series | Log or half-log dilutions |
Visualizations
Signaling Pathway
References
- 1. curis.com [curis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of feedback loops mediated by PI3K/mTOR induces multiple overactivation of compensatory pathways: an unintended consequence leading to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Normal and tumor-derived organoids as a drug screening platform for tumor-specific drug vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 13. youtube.com [youtube.com]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Fimepinostat Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Fimepinostat (CUDC-907) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC) enzymes.[1][2] By targeting both pathways, this compound aims to simultaneously block critical cancer cell survival and proliferation signaling and induce cell death.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response. What are the potential mechanisms of resistance?
Acquired resistance to this compound can develop through several mechanisms. One key identified mechanism is the compensatory activation of alternative survival pathways.[3] Specifically, long-term treatment with this compound can lead to the phosphorylation and activation of AKT, S6 ribosomal protein, and ERK (extracellular regulated protein kinase), suggesting the upregulation of the mTOR and MEK/ERK signaling pathways as a bypass mechanism.[3] Another potential, though less directly documented for this compound, is the overexpression of ATP-binding cassette (ABC) transporters, which can efflux the drug from the cell, reducing its intracellular concentration.[4][5][6]
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[7]
Q4: What are the first troubleshooting steps I should take if I suspect this compound resistance?
-
Confirm Drug Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare a fresh dilution from a new stock if possible.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Perform a Dose-Response Curve: As mentioned in Q3, determine the IC50 of your current cell line and compare it to the baseline IC50 of the parental line.
-
Analyze Key Signaling Pathways: Use western blotting to examine the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MEK/ERK pathways (e.g., p-AKT, p-S6, p-ERK) in the presence and absence of this compound. Increased activation of these pathways in the treated resistant cells compared to sensitive cells is a strong indicator of a compensatory mechanism.
Q5: Are there any known strategies to overcome this compound resistance?
Yes, based on the known resistance mechanisms, several strategies can be employed:
-
Combination Therapy: Since resistance can be mediated by the activation of the mTOR and MEK/ERK pathways, combining this compound with an mTOR inhibitor (e.g., rapamycin) or a MEK inhibitor (e.g., trametinib) may restore sensitivity.[3]
-
Targeting MYC: In some contexts, this compound is effective in overcoming resistance to other drugs by downregulating MYC expression.[8] If your resistant cells show elevated MYC levels, ensuring adequate this compound concentration to suppress MYC could be beneficial.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in my cell line.
-
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Steps:
-
Follow the steps outlined in FAQ 4 to confirm resistance.
-
Generate a this compound-resistant cell line for further study (see Experimental Protocol 1).
-
Analyze the resistant cell line for compensatory pathway activation (see Experimental Protocol 3).
-
Test combination therapies with mTOR or MEK inhibitors.
-
-
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Review your cell viability assay protocol for consistency in cell seeding density, drug dilution, and incubation times.
-
Ensure your DMSO concentration is consistent across all wells and does not exceed cytotoxic levels (typically <0.5%).
-
Calibrate and maintain your plate reader according to the manufacturer's instructions.
-
-
Problem 2: No change in cell viability after this compound treatment in a previously sensitive cell line.
-
Possible Cause 1: Inactive this compound.
-
Troubleshooting Steps:
-
Prepare a fresh stock of this compound.
-
Test the new stock on a known sensitive control cell line to confirm its activity.
-
-
-
Possible Cause 2: Rapid development of resistance.
-
Troubleshooting Steps:
-
Perform a time-course experiment to see if the initial response is followed by recovery.
-
Analyze early time points (e.g., 6, 12, 24 hours) for pathway inhibition via western blot to see if the drug is initially active.
-
-
Data Presentation
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines (Hypothetical Data)
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Pancreatic Cancer (PANC-1) | 25 | 250 | 10 |
| Colon Cancer (HCT116) | 15 | 180 | 12 |
| Breast Cancer (MCF-7) | 40 | 320 | 8 |
Table 2: Protein Expression Changes in this compound-Resistant Cells (Hypothetical Data)
| Protein | Change in Resistant Cells (Fold Change vs. Parental) |
| p-AKT (Ser473) | 5.2 |
| p-ERK1/2 (Thr202/Tyr204) | 4.8 |
| p-S6 (Ser235/236) | 6.1 |
| ABCG2 (BCRP) | 3.5 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines by continuous exposure to escalating drug concentrations.[9][10]
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, passage them and increase the this compound concentration by 1.5- to 2-fold.
-
Repeat Escalation: Continue this process of dose escalation, allowing the cells to adapt and recover at each new concentration. If significant cell death occurs, maintain the cells at the previous concentration for a longer period before attempting to increase the dose again.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cell population. A significant increase in IC50 (e.g., >5-fold) compared to the parental line indicates the development of resistance.
-
Stabilization: Once the desired level of resistance is achieved, the resistant cell line can be maintained in a medium containing a constant concentration of this compound (typically the highest concentration they tolerated).
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is for a 96-well plate format.[11][12][13][14]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for PI3K and MAPK Pathway Activation
This protocol outlines the detection of phosphorylated AKT and ERK.[1][15]
-
Cell Lysis:
-
Culture sensitive and resistant cells with and without this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-p-ERK1/2 Thr202/Tyr204, and loading control like β-actin) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an ECL detection reagent and an imaging system.
-
-
Stripping and Re-probing (for total protein):
-
Strip the membrane using a mild stripping buffer.
-
Re-block and probe with antibodies against total AKT and total ERK to normalize for protein loading.
-
Mandatory Visualizations
Caption: this compound's dual inhibition of PI3K and HDAC pathways.
Caption: Compensatory activation of MEK/ERK and mTOR pathways in this compound resistance.
Caption: Troubleshooting workflow for suspected this compound resistance.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MYC drives platinum resistant SCLC that is overcome by the dual PI3K-HDAC inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Fimepinostat Solubility: A Technical Support Guide for Researchers
Welcome to the technical support center for Fimepinostat (CUDC-907). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in culture media. By providing clear troubleshooting guidance and detailed protocols, we aim to ensure the successful integration of this potent dual PI3K and HDAC inhibitor into your experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my culture medium. Why is this happening?
A1: this compound is sparingly soluble in aqueous solutions like culture media.[1][2] While it dissolves well in dimethyl sulfoxide (DMSO), the high concentration of the DMSO stock solution can cause the compound to precipitate when it comes into contact with the aqueous environment of the media. This is a common issue with hydrophobic compounds.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for creating a stock solution of this compound is DMSO.[1][3][4] It is practically insoluble in water and ethanol.[1][2]
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. The exact tolerance can be cell-line dependent, so it is advisable to run a vehicle control (media with the same percentage of DMSO as your experimental samples) to assess any potential effects on your cells.
Q4: Can I heat or sonicate the culture medium to help dissolve the this compound precipitate?
A4: While gentle warming or sonication can sometimes aid in dissolving compounds, it is generally not recommended to heat or sonicate your complete culture medium. This can degrade sensitive components like serum, growth factors, and antibiotics. Instead, these techniques should be applied cautiously during the preparation of the initial stock solution in DMSO if needed.[1]
Q5: Are there any alternative solvents I can try?
A5: While DMSO is the most commonly reported solvent, for specific applications, other organic solvents could be explored. However, their compatibility with your cell lines and experimental setup must be thoroughly validated. For in vivo studies, formulations using co-solvents like PEG300 and Tween80 have been described, which might offer insights into alternative solubilization strategies.[1]
Troubleshooting Guide
Issue: this compound precipitates out of solution upon addition to culture media.
This guide provides a step-by-step approach to resolving this common issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Step 1: Evaluate Your Stock Solution Concentration
-
Problem: A very high concentration of this compound in your DMSO stock can lead to rapid precipitation when diluted.
-
Solution: While this compound is highly soluble in DMSO, creating a stock that is too concentrated can make it difficult to dilute effectively in your aqueous culture medium. Consider preparing a lower concentration stock solution. For example, instead of a 100 mM stock, try preparing a 10 mM or 20 mM stock. This will require a larger volume to be added to your media, but the lower concentration gradient can prevent precipitation.
Step 2: Optimize Your Dilution Technique
-
Problem: Directly adding a small volume of highly concentrated DMSO stock into a large volume of culture medium can cause localized high concentrations of the compound, leading to precipitation before it has a chance to disperse.
-
Solution: Employ a serial dilution method.
-
Pre-warm your culture medium to 37°C.
-
Pipette the required volume of your this compound DMSO stock into a small volume of the pre-warmed medium (e.g., 10 µL of stock into 90 µL of medium).
-
Mix thoroughly by gentle pipetting or vortexing. This creates an intermediate dilution.
-
Add this intermediate dilution to your final volume of culture medium and mix immediately.
-
Step 3: Maintain a Low Final DMSO Concentration
-
Problem: The final concentration of DMSO in your culture medium can affect both cell health and compound solubility.
-
Solution: Always calculate the final DMSO concentration in your culture medium. Aim to keep it below 0.5%, and ideally at or below 0.1%. If lowering your stock concentration (Step 1) results in a final DMSO concentration that is too high, you may need to adjust both your stock and working concentrations to find an optimal balance.
Quantitative Data
The solubility of this compound in various solvents is summarized below. This data is compiled from multiple sources and may show slight variations between batches.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 102 | 200.57 | Fresh, anhydrous DMSO is recommended.[1] |
| Water | Insoluble | Insoluble | [1][2] |
| Ethanol | Insoluble | Insoluble | [1][2] |
| 30% SBE-β-CD in Saline | 10 | 19.66 | Requires sonication; forms a suspension.[5] |
Molecular Weight of this compound: 508.55 g/mol [1][4]
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (CUDC-907)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 508.55 g/mol * (1000 mg / 1 g) = 5.0855 mg
-
-
Weigh the this compound: Carefully weigh out approximately 5.09 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1]
-
Sterilization (Optional): If required for your application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
This compound Signaling Pathway
This compound is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylases (HDACs).[1][4][6][7][8][9][10] Its primary mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4][6][8][10]
Caption: this compound's dual inhibition of PI3K and HDAC pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C23H24N8O4S | CID 54575456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound is a dual inhibitor of tumor and angiogenesis in glioblastoma and synergizes with temozolomide through suppressing MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. curis.com [curis.com]
- 10. This compound - My Cancer Genome [mycancergenome.org]
Identifying and mitigating off-target effects of CUDC-907
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving CUDC-907 (Fimepinostat).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CUDC-907?
A1: CUDC-907 is a first-in-class dual inhibitor that simultaneously targets Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylases (HDACs).[1][2] By inhibiting both pathways, CUDC-907 is designed to disrupt multiple oncogenic signaling networks that are critical for cancer cell proliferation, survival, and migration.[1] Its dual activity can lead to synergistic anti-cancer effects that may overcome resistance mechanisms associated with single-target inhibitors.
Q2: What are the on-target inhibitory concentrations (IC50) for CUDC-907?
A2: CUDC-907 potently inhibits Class I PI3K isoforms and Class I and II HDAC enzymes. The IC50 values are summarized in the table below.
Q3: How should I dissolve and store CUDC-907?
A3: For in vitro studies, CUDC-907 can be dissolved in DMSO to create a stock solution. For in vivo oral administration (p.o.), a common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[3] It is recommended to prepare the in vivo working solution fresh on the day of use.[4] Stock solutions in DMSO should be stored at -20°C or -80°C.
Q4: What are the expected cellular effects of CUDC-907 treatment?
A4: Treatment of cancer cell lines with CUDC-907 typically results in the inhibition of cell proliferation, induction of cell cycle arrest (commonly at the G1/S or G2/M phase), and apoptosis.[5][6][7] Mechanistically, you should observe decreased phosphorylation of PI3K pathway components (e.g., p-AKT, p-S6), increased acetylation of histones (e.g., Ac-H3), and downregulation of oncogenes like MYC.[7][8]
Troubleshooting Guide
Issue 1: Reduced or Loss of CUDC-907 Efficacy In Vitro Over Time
Question: My cancer cell line, which was initially sensitive to CUDC-907, is now showing reduced responsiveness or resistance. What could be the cause and how can I investigate it?
Answer: Prolonged exposure to CUDC-907 can lead to the development of resistance, which is often not due to traditional off-target kinase binding but rather the activation of compensatory signaling pathways.
Potential Cause: Compensatory activation of the MEK/ERK and/or mTOR signaling pathways is a known mechanism of resistance to CUDC-907.[9][10] Inhibition of the PI3K pathway by CUDC-907 can sometimes lead to a feedback activation of these parallel survival pathways.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Perform a Western blot to verify that CUDC-907 is still inhibiting its primary targets. You should see a decrease in p-AKT and an increase in acetylated histones (Ac-H3) in your resistant cells compared to untreated controls. If on-target activity is maintained, the issue is likely a downstream resistance mechanism.
-
-
Investigate Compensatory Pathways:
-
Experimental Mitigation Strategy:
-
To confirm that a compensatory pathway is responsible for the resistance, you can co-treat your resistant cells with CUDC-907 and a specific inhibitor of the suspected pathway. For example, use an ERK inhibitor (e.g., SCH772984) or an mTOR inhibitor (e.g., rapamycin) in combination with CUDC-907.[9] A restoration of sensitivity and increased cell death would indicate that you have successfully mitigated this off-target effect.
-
Issue 2: Inconsistent Results in Apoptosis or Cell Cycle Assays
Question: I am seeing high variability in my apoptosis and cell cycle data after CUDC-907 treatment. How can I improve the consistency of these assays?
Answer: Inconsistent results in flow cytometry-based assays can arise from several factors related to cell handling, reagent preparation, and the timing of analysis.
Troubleshooting Steps:
-
Optimize Cell Seeding and Treatment:
-
Ensure a consistent cell seeding density across all experimental and control wells. Cell confluence can affect cell cycle distribution and sensitivity to treatment.
-
Use a consistent concentration of CUDC-907 and treatment duration. A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line.
-
-
Proper Cell Harvesting:
-
For apoptosis assays, it is crucial to collect both the adherent and floating cell populations, as apoptotic cells may detach.[11] Pool the supernatant with the trypsinized adherent cells before staining.
-
-
Staining Protocol Adherence:
-
For cell cycle analysis using propidium iodide (PI), ensure complete cell fixation (e.g., with 70% cold ethanol) and adequate RNase treatment to avoid staining of double-stranded RNA.[5][12]
-
For apoptosis analysis with Annexin V/PI, use the provided binding buffer and analyze the samples promptly (ideally within one hour) after staining to minimize the detection of necrotic cells.[13]
-
-
Flow Cytometer Setup:
-
Always include unstained, single-stained (Annexin V only and PI only), and positive controls to properly set up compensation and gating for your analysis.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of CUDC-907
| Target | IC50 (nM) |
|---|---|
| PI3K Isoforms | |
| PI3Kα | 19[14] |
| PI3Kβ | 54[14] |
| PI3Kδ | 39[14] |
| HDAC Subtypes | |
| HDAC1 | 1.7[14] |
| HDAC2 | 5.0[14] |
| HDAC3 | 1.8[14] |
| HDAC10 | 2.8[14] |
| HDAC6 | 27[3] |
Key Experimental Protocols
Western Blot for Pathway Analysis
Objective: To assess the on-target activity of CUDC-907 (inhibition of PI3K pathway, induction of histone acetylation) and to investigate off-target compensatory pathways (MEK/ERK).
Methodology:
-
Cell Lysis: Treat cells with the desired concentrations of CUDC-907 for the specified duration. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies include:
-
PI3K Pathway: p-AKT (Ser473), total AKT, p-S6, total S6.
-
HDAC Inhibition: Acetyl-Histone H3 (Ac-H3).
-
MEK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204), total ERK1/2.
-
Loading Control: β-Actin or GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16]
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic cells following CUDC-907 treatment.
Methodology:
-
Cell Treatment and Collection: Seed cells and treat with CUDC-907. After treatment, collect the culture medium (containing floating cells) and harvest the adherent cells using trypsin. Combine both fractions.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, ideally within 1 hour.[11][17]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the distribution of cells in different phases of the cell cycle after CUDC-907 treatment.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with CUDC-907 as required and harvest by trypsinization.
-
Fixation: Wash the cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.[12]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[18] The RNase A is essential to prevent the staining of RNA.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in the cells, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: On-target mechanism of CUDC-907.
Caption: Compensatory pathway activation as a resistance mechanism.
References
- 1. Phase 1 safety and dose escalation of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K in relapsed or refractory lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curis.com [curis.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-tumor effects of dual PI3K-HDAC inhibitor CUDC-907 on activation of ROS-IRE1α-JNK-mediated cytotoxic autophagy in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Targeting of PI3K and HDAC by CUDC-907 Inhibits Pediatric Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CUDC-907 displays potent antitumor activity against human pancreatic adenocarcinoma in vitro and in vivo through inhibition of HDAC6 to downregulate c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity and mechanism of resistance of the novel HDAC and PI3K dual inhibitor CUDC-907 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Fimepinostat In Vitro Treatment Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal duration of Fimepinostat (also known as CUDC-907) treatment in vitro. This compound is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes, making it a subject of significant interest in cancer research.[1][2][3][4] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate effective and accurate experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the dual mechanism of action of this compound?
A1: this compound concurrently inhibits Class I PI3K isoforms (α, β, δ) and Class I and II HDAC enzymes (HDAC1, 2, 3, 10).[5] This dual action prevents the activation of the PI3K-AKT-mTOR signaling pathway, which is often overactive in cancer, and promotes an epigenetic state that can lead to cell cycle arrest and apoptosis.[1][3] The inhibition of both pathways has been shown to be more effective than targeting either one alone.[1][6]
Q2: I am not observing the expected level of apoptosis. What could be the issue?
A2: Several factors could contribute to this. First, ensure your this compound concentration is appropriate for your cell line; IC50 values can range from nanomolar to low micromolar concentrations.[7] Second, the treatment duration may be insufficient. Apoptosis induction can be time-dependent, with some studies showing significant effects after 36-48 hours.[5][8] We recommend performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your specific cell model. Finally, verify the viability of your cells and the proper functioning of your apoptosis detection assay.
Q3: My Western blot results for p-Akt are inconsistent. How can I troubleshoot this?
A3: Inconsistent phospho-protein levels can be challenging. Ensure that you are lysing your cells quickly on ice to prevent phosphatase activity. Use fresh lysis buffer containing phosphatase and protease inhibitors. The timing of pathway inhibition is also critical. The PI3K/Akt pathway can be rapidly modulated, so shorter treatment durations (e.g., 2, 6, 12, 24 hours) may be necessary to capture the peak of p-Akt inhibition. Also, confirm that your primary and secondary antibodies are specific and used at the recommended dilutions.
Q4: What is a typical starting concentration range for this compound in vitro?
A4: Based on published data, a starting range of 1 nM to 1 µM is appropriate for most cancer cell lines.[2][8] For example, in glioblastoma and hepatocellular carcinoma cell lines, IC50 values for proliferation inhibition were observed in the low nanomolar range.[2][8] It is always recommended to perform a dose-response curve to determine the IC50 for your specific cell line.
Q5: How long should I treat my cells to observe effects on the cell cycle?
A5: Cell cycle arrest, often at the G2/M phase, is a common effect of this compound.[8] A treatment duration of 24 hours is a good starting point for observing changes in cell cycle distribution by flow cytometry.[8] However, the optimal time may vary between cell lines, so a time-course experiment (e.g., 12, 24, 48 hours) is advisable.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Incubation Time (h) | Reference |
| Granta 519 | B-cell Lymphoma | Growth Inhibition | 7 | Not Specified | [7] |
| DOHH2 | B-cell Lymphoma | Growth Inhibition | 1 | Not Specified | [7] |
| RL | B-cell Lymphoma | Growth Inhibition | 2 | Not Specified | [7] |
| Pfeiffer | B-cell Lymphoma | Growth Inhibition | 4 | Not Specified | [7] |
| RPMI8226 | Myeloma | Growth Inhibition | 2 | Not Specified | [7] |
| OPM-2 | Myeloma | Growth Inhibition | 1 | Not Specified | [7] |
| T98G, A172, U251, U87, U373 | Glioblastoma | Proliferation (BrdU) | < 50 | Not Specified | [2] |
| SMMC-7721, Huh-7 | Hepatocellular Carcinoma | Proliferation | 5-60 (effective range) | 72 | [8] |
Table 2: Recommended In Vitro Assay Durations for this compound
| Assay | Endpoint | Recommended Starting Duration | Recommended Time Points for Optimization |
| Cell Viability/Proliferation | IC50 Determination | 72 hours | 24, 48, 72, 96 hours |
| Apoptosis Assay (e.g., Annexin V) | Induction of Apoptosis | 36-48 hours | 24, 36, 48, 72 hours |
| Cell Cycle Analysis | Cell Cycle Arrest | 24 hours | 12, 24, 36, 48 hours |
| Western Blot (Phospho-proteins) | Pathway Inhibition | 2-24 hours | 0.5, 1, 2, 6, 12, 24 hours |
| Western Blot (Total Proteins/HDAC targets) | Protein Expression Changes | 24-48 hours | 24, 48, 72 hours |
Experimental Protocols & Workflows
General Experimental Workflow for Determining Optimal Duration
Caption: Workflow for optimizing this compound treatment duration.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. A common solvent for this compound is DMSO; ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.[7]
-
Treatment: Remove the old medium and add the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired durations (e.g., 24, 48, 72 hours).
-
Assay: After incubation, perform the cell viability assay according to the manufacturer's protocol. For CellTiter-Glo®, this typically involves adding the reagent, incubating for a short period, and measuring luminescence.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value for each time point.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates. Once attached, treat the cells with the desired concentrations of this compound for the determined time course (e.g., 24, 36, 48 hours).[8]
-
Cell Harvesting: After treatment, collect both the supernatant (containing floating/apoptotic cells) and the adherent cells (by trypsinization).
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[8]
-
Analysis: Analyze the stained cells immediately by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Protocol 3: Western Blotting for Pathway Analysis
-
Cell Lysis: After treating cells for the appropriate duration (short for phospho-proteins, longer for total protein changes), wash the cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[8]
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes to denature the proteins.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-c-Myc, anti-acetylated-Histone H3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Troubleshooting Logic
This compound Dual Inhibition Pathway
Caption: this compound's dual inhibition of PI3K and HDAC pathways.
Troubleshooting Logic Diagram
References
- 1. Facebook [cancer.gov]
- 2. This compound is a dual inhibitor of tumor and angiogenesis in glioblastoma and synergizes with temozolomide through suppressing MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C23H24N8O4S | CID 54575456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. curis.com [curis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - My Cancer Genome [mycancergenome.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Fimepinostat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Fimepinostat (CUDC-907). Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CUDC-907) is an orally bioavailable dual inhibitor that targets both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2] By inhibiting both of these pathways, this compound can disrupt key signaling cascades involved in tumor growth, proliferation, and survival.[3][4] Specifically, it has been shown to prevent the activation of the PI3K-AKT-mTOR signaling pathway and downregulate the expression of oncogenic transcription factors like MYC.[3][4]
Q2: We are observing inconsistent IC50 values for this compound between different lots. What could be the cause?
Inconsistent IC50 values are a common indicator of batch-to-batch variability. Several factors could contribute to this issue:
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Purity Differences: Even minor variations in the purity of the compound can significantly impact its effective concentration and, consequently, its inhibitory activity.[5]
-
Presence of Impurities: Impurities from the synthesis process could either have their own biological activity or interfere with this compound's binding to its targets.[5][6]
-
Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your assay, resulting in a higher apparent IC50.
-
Compound Stability: Degradation of the compound over time or due to improper storage can reduce its potency.
We recommend performing the quality control checks outlined in the troubleshooting section to assess the integrity of your this compound batches.
Q3: How should I prepare and store this compound to ensure its stability and activity?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Once in solution, store at -80°C. Before each experiment, allow the aliquot to thaw completely and vortex gently to ensure a homogenous solution.
Q4: Are there known off-target effects of this compound that could be influenced by batch variability?
While this compound is a dual inhibitor of PI3K and HDAC, the presence of impurities in different batches could potentially lead to unexpected off-target activities.[7] If you observe a phenotype that is inconsistent with the known mechanism of action of this compound, it is crucial to verify the purity and identity of your compound batch. An orthogonal assay using a different PI3K or HDAC inhibitor can help determine if the observed effect is specific to this compound or a result of off-target interactions.
Troubleshooting Guide
Issue 1: Inconsistent Cellular Potency (e.g., variable IC50 values)
If you are observing significant differences in the potency of this compound between batches, we recommend the following troubleshooting steps:
1. Verify Compound Identity and Purity:
-
Recommendation: Perform analytical chemistry techniques to confirm the identity and assess the purity of each batch.
-
Protocol: See "Protocol 1: Quality Control of this compound Batches" below.
2. Assess Compound Solubility:
-
Recommendation: Ensure complete solubilization of the this compound powder.
-
Troubleshooting:
-
Visually inspect the stock solution for any precipitate.
-
If solubility is a concern, try gentle warming (up to 37°C) and vortexing.
-
Consider preparing a fresh stock solution.
-
3. Standardize Assay Conditions:
-
Recommendation: Ensure that all experimental parameters are consistent across experiments.
-
Checklist:
-
Cell passage number and health
-
Seeding density
-
ATP concentration in kinase assays (for PI3K activity)[8]
-
Incubation times
-
Reagent concentrations
-
Issue 2: Unexpected or Off-Target Cellular Phenotypes
If a new batch of this compound produces a cellular phenotype that is not consistent with its known dual inhibitory activity, consider the following:
1. Characterize the New Batch:
-
Recommendation: Perform the full suite of quality control checks as described in "Protocol 1". This is critical to rule out the presence of active impurities.
2. Perform an Orthogonal Experiment:
-
Recommendation: Use structurally different, well-characterized inhibitors for PI3K and HDAC to see if they replicate the unexpected phenotype.
-
Example: Treat cells with a combination of a selective PI3K inhibitor (e.g., Taselisib) and a selective HDAC inhibitor (e.g., Romidepsin) to compare with the effects of your this compound batch.
3. Analyze Downstream Signaling:
-
Recommendation: Use Western blotting to confirm the on-target effects of your this compound batch.
-
Protocol: See "Protocol 2: Western Blot Analysis of this compound Target Engagement".
Experimental Protocols
Protocol 1: Quality Control of this compound Batches
This protocol outlines key analytical methods to assess the quality of different this compound batches.
1. Purity Assessment by High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the this compound sample.
-
Methodology:
-
Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., acetonitrile or methanol).
-
Inject a small volume (e.g., 5-10 µL) onto a C18 reverse-phase HPLC column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
Calculate the purity by integrating the area of the main peak relative to the total area of all peaks.
-
2. Identity Confirmation by Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
Infuse the this compound solution directly into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed mass-to-charge ratio (m/z) with the expected molecular weight of this compound (508.55 g/mol ).
-
3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of this compound.
-
Methodology:
-
Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum.
-
Compare the resulting spectrum with a reference spectrum to ensure all expected peaks are present and correctly shifted.
-
4. Functional Assessment via In Vitro Kinase/HDAC Assay:
-
Objective: To compare the biological activity of different batches.
-
Methodology:
-
Perform an in vitro kinase assay using recombinant PI3Kα and an in vitro HDAC assay using recombinant HDAC1.
-
Determine the IC50 value for each batch of this compound in parallel.
-
A significant deviation in IC50 values between batches suggests a difference in potency.
-
| QC Test | Parameter Measured | Acceptance Criteria |
| HPLC | Purity | >98% |
| LC/MS | Molecular Weight | Observed m/z matches theoretical m/z ± 0.5 Da |
| ¹H NMR | Chemical Structure | Spectrum consistent with reference |
| In Vitro Assay | IC50 Value | Within ± 2-fold of the reference batch |
Protocol 2: Western Blot Analysis of this compound Target Engagement
This protocol is to confirm that this compound is engaging its targets within the cell.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with different concentrations of this compound (from different batches) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies to consider are:
-
Phospho-Akt (a downstream marker of PI3K activity)
-
Total Akt (as a loading control)
-
Acetylated Histone H3 (a marker of HDAC activity)
-
Total Histone H3 (as a loading control)
-
c-Myc
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the results.
-
-
Analysis:
-
A potent batch of this compound should show a dose-dependent decrease in phospho-Akt and c-Myc levels, and an increase in acetylated Histone H3 levels.
-
Visualizing this compound's Mechanism and Troubleshooting
Caption: this compound's dual-inhibitory mechanism of action.
Caption: Troubleshooting workflow for this compound variability.
References
- 1. This compound | C23H24N8O4S | CID 54575456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. curis.com [curis.com]
- 3. This compound is a dual inhibitor of tumor and angiogenesis in glioblastoma and synergizes with temozolomide through suppressing MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. techmate.co.uk [techmate.co.uk]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
CUDC-907 stability in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of CUDC-907 in solution for long-term experiments. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for CUDC-907?
A1: The recommended solvent for creating a stock solution of CUDC-907 is dimethyl sulfoxide (DMSO).[1][2] CUDC-907 is readily soluble in DMSO at high concentrations, while it is insoluble in water and ethanol.[2][3][4][5][6]
Q2: How should I prepare and store CUDC-907 stock solutions?
A2: It is recommended to prepare a concentrated stock solution in fresh, moisture-free DMSO.[2] For example, a 10 mg/mL stock solution can be prepared.[1] The lyophilized powder is stable for at least three years when stored at -20°C.[2][7] Once dissolved in DMSO, the stock solution should be stored at -80°C for up to one year or at -20°C for up to one month to prevent loss of potency.[2][3] To avoid degradation due to repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2][3]
Q3: Can I store CUDC-907 diluted in aqueous media for long-term experiments?
A3: It is not recommended to store CUDC-907 in aqueous media for extended periods. CUDC-907 is insoluble in water, and preparing fresh dilutions in your cell culture medium or experimental buffer from a DMSO stock solution immediately before use is the best practice.[2][3] For in vivo studies, suspensions can be prepared in normal saline or other vehicles immediately before administration.[1]
Q4: What are the signs of CUDC-907 instability or degradation in my experiments?
A4: Signs of instability can include a decrease in the expected biological activity of the compound, such as reduced inhibition of cell proliferation or target pathways.[8][9] Visually, precipitation or cloudiness in your stock solution or final working solution can indicate that the compound is coming out of solution, which can be due to solvent evaporation, temperature fluctuations, or interaction with components in the aqueous medium.[10][11]
CUDC-907 Stability and Solubility Data
| Parameter | Solvent | Concentration | Storage Temperature | Stability/Duration | Citations |
| Solubility | DMSO | ≥25.45 mg/mL | Room Temperature | Not specified for long-term | [4] |
| DMSO | 87 mg/mL (171.07 mM) | Not specified | Not specified | [3] | |
| DMSO | 102 mg/mL (200.57 mM) | Not specified | Use fresh DMSO | [2][5][6] | |
| Water | Insoluble | Not applicable | Not applicable | [2][3][4][5][6] | |
| Ethanol | Insoluble | Not applicable | Not applicable | [2][3][4][5][6] | |
| Stock Solution Stability | DMSO | Not specified | -20°C | Up to 1 month | [2][3] |
| DMSO | Not specified | -80°C | Up to 1 year | [2] | |
| Lyophilized Powder Stability | Solid | Not applicable | -20°C | ≥ 4 years | [7] |
Experimental Protocols
Preparation of CUDC-907 Stock Solution for In Vitro Experiments
-
Reconstitution: Allow the lyophilized CUDC-907 powder to equilibrate to room temperature before opening the vial.
-
Dissolution: Add a sufficient volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).[1] To aid dissolution, you can warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[4]
-
Storage: Aliquot the stock solution into single-use polypropylene tubes and store at -80°C for long-term storage (up to one year) or -20°C for short-term storage (up to one month).[1][2]
-
Working Dilution: For cell-based assays, thaw an aliquot of the DMSO stock solution and dilute it to the final desired concentration in pre-warmed cell culture medium immediately before adding it to the cells. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
CUDC-907 Signaling Pathway
CUDC-907 is a dual inhibitor of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs). Its mechanism of action involves the simultaneous blockade of these two critical pathways in cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[2][12][13]
Caption: CUDC-907 mechanism of action.
Troubleshooting Guide
This guide addresses potential issues with CUDC-907 stability during long-term experiments.
Troubleshooting Workflow
Caption: CUDC-907 troubleshooting workflow.
Issue 1: Precipitate observed in the cell culture medium after adding CUDC-907.
-
Possible Cause A: Poor solubility in aqueous medium. CUDC-907 is insoluble in water.[2][3][4][5][6] Even when diluted from a DMSO stock, high final concentrations can lead to precipitation in the culture medium.
-
Possible Cause B: Interaction with media components. Components in the serum or the medium itself can sometimes cause small molecules to precipitate.[10]
-
Solution: Try preparing the CUDC-907 dilution in a small volume of serum-free medium first, then adding it to the serum-containing medium. If the issue persists, consider using a different batch of serum or a serum-free medium formulation if your experiment allows.
-
-
Possible Cause C: Evaporation of media. In long-term experiments, evaporation from culture plates can increase the concentration of all components, including CUDC-907, potentially causing it to exceed its solubility limit.[10][11]
-
Solution: Ensure proper humidification in your incubator and use culture plates with tight-fitting lids. For very long-term cultures, consider sealing the plates with a gas-permeable membrane.
-
Issue 2: Reduced or inconsistent biological effect of CUDC-907 over time.
-
Possible Cause A: Degradation of CUDC-907 in stock solution. Repeated freeze-thaw cycles or prolonged storage of the DMSO stock solution at -20°C can lead to a loss of potency.[2][3]
-
Possible Cause B: Instability in culture medium. Over the course of a multi-day experiment, CUDC-907 may degrade in the aqueous environment of the cell culture medium at 37°C.
-
Solution: For long-term experiments, consider replacing the medium with freshly prepared CUDC-907-containing medium every 24-72 hours, depending on the stability of the compound in your specific experimental conditions. Published studies using CUDC-907 for 72 hours have shown sustained effects.[1][8]
-
Issue 3: Precipitate observed in the DMSO stock solution.
-
Possible Cause A: Water absorption by DMSO. DMSO is hygroscopic and can absorb moisture from the air.[2] This can reduce the solubility of CUDC-907 and cause it to precipitate.
-
Solution: Use fresh, anhydrous DMSO to prepare stock solutions.[2] Ensure the vial is tightly capped and stored in a desiccated environment if possible.
-
-
Possible Cause B: Low temperature. If the stock solution is stored at a very low temperature (e.g., -80°C), the DMSO may freeze. Upon thawing, the compound may not redissolve completely.
-
Solution: Before use, ensure the stock solution is completely thawed and the compound is fully dissolved. Gentle warming to 37°C or brief sonication can help.[4] Visually inspect the solution for any particulate matter before making your working dilutions.
-
References
- 1. The dual HDAC and PI3K inhibitor, CUDC-907, inhibits tumor growth and stem-like properties by suppressing PTX3 in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. CUDC-907 displays potent antitumor activity against human pancreatic adenocarcinoma in vitro and in vivo through inhibition of HDAC6 to downregulate c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumor effects of dual PI3K-HDAC inhibitor CUDC-907 on activation of ROS-IRE1α-JNK-mediated cytotoxic autophagy in esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
Fimepinostat-Induced DNA Damage Assessment: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in assessing DNA damage induced by Fimepinostat (also known as CUDC-907), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule that dually inhibits Class I PI3K and Class I and II HDAC enzymes.[1] This dual inhibition disrupts critical cellular pathways, leading to cell cycle arrest, induction of apoptosis, and suppression of the MYC oncogene, all of which are linked to its anti-cancer and DNA-damaging effects.[3]
Q2: At what concentrations and for how long should I treat my cells with this compound to observe DNA damage?
The optimal concentration and incubation time for this compound are cell-line dependent. However, published studies provide a general range to begin optimization.
| Cell Line Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Hepatocellular Carcinoma (SMMC-7721, HuH-7) | 5 - 60 nM | 24 - 36 hours | G2/M arrest, Apoptosis | [4] |
| HIV-1 Latently Infected J-lat Tat-GFP cells | 25 nM | 48 hours | Latency reversal | [5] |
| Pancreatic Cancer (Aspc-1, Capan-1) | Not specified | 48 hours | Western blot analysis | [1] |
| Various Cancer Cell Lines | 72 hours | Growth inhibition | [1] |
It is recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions for observing DNA damage.
Q3: How does this compound's dual PI3K/HDAC inhibition lead to DNA damage?
The inhibition of HDACs can alter chromatin structure, making DNA more accessible to damaging agents and potentially impairing DNA repair processes. The inhibition of the PI3K/AKT/mTOR pathway can also impact the DNA damage response (DDR). The combination of these effects can lead to an accumulation of DNA damage. Furthermore, this compound has been shown to downregulate proteins involved in the DNA damage response, such as Wee1 and CHK1.[6]
Q4: What is the role of c-Myc suppression in this compound-induced DNA damage?
This compound has been shown to decrease the expression of the oncoprotein c-Myc.[3] c-Myc is known to be involved in cell proliferation and can also influence the cellular response to DNA damage. Suppression of c-Myc by this compound can contribute to cell cycle arrest and apoptosis, which are often consequences of significant DNA damage.
Troubleshooting Guides for Key Assays
γH2AX Staining for DNA Double-Strand Breaks
The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks (DSBs).
Experimental Workflow for γH2AX Staining
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC drives platinum resistant SCLC that is overcome by the dual PI3K-HDAC inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening [frontiersin.org]
- 5. This compound, a novel dual inhibitor of HDAC and PI3K, effectively reverses HIV-1 latency ex vivo without T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of adavosertib and this compound on acute myeloid leukemia cells by enhancing the induction of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Fimepinostat Technical Support Center: Ensuring Compound Integrity in Research
Welcome to the Fimepinostat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound (CUDC-907), a dual inhibitor of PI3K and HDAC enzymes. Ensuring the stability of this compound is critical for obtaining reproducible and reliable experimental results. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C.[1][2] Under these conditions, the compound is reported to be stable for up to three years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][3][4] It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. For storage, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][5] Store these aliquots at -80°C.[1][5]
Q3: What is the stability of this compound stock solutions in DMSO?
A3: When stored at -80°C, this compound stock solutions in DMSO are generally stable for up to one year.[1] If stored at -20°C, the stability is significantly reduced to approximately one month.[1][5]
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: this compound is insoluble in water.[1] When preparing working solutions for cell-based assays, it is common to dilute the DMSO stock solution into the aqueous culture medium. It is best practice to prepare these working solutions immediately before use. The stability of this compound in aqueous media can be influenced by factors such as pH, temperature, and the presence of media components.
Q5: Can I store this compound at room temperature?
A5: While some suppliers indicate that this compound is stable enough for shipping at ambient temperatures for short periods, long-term storage at room temperature is not recommended.[6] For optimal stability, adhere to the recommended storage at -20°C for solid compound and -80°C for solutions in DMSO.
Troubleshooting Guide: Addressing this compound Degradation
Inconsistent or unexpected experimental results may sometimes be attributed to the degradation of this compound. This guide provides a systematic approach to troubleshoot potential stability issues.
Table 1: Summary of this compound Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years[1] | Keep tightly sealed in a dry environment. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Solution in DMSO | -80°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles.[1][5] |
| -20°C | Up to 1 month[1][5] | Less ideal than -80°C for long-term stability. |
Identifying Potential Degradation
If you suspect this compound degradation is affecting your experiments, consider the following:
-
Inconsistent Potency: Are you observing a decrease in the expected biological activity of this compound over time or between different experimental sets?
-
Variability in Results: Are your replicates showing high variability that cannot be explained by other experimental factors?
-
Visible Changes: Have you noticed any changes in the color or clarity of your stock solutions?
Logical Troubleshooting Workflow
To systematically investigate potential degradation, follow this workflow:
Caption: A logical workflow for troubleshooting this compound degradation.
Experimental Protocols for Stability Assessment
If you need to empirically assess the stability of your this compound stock under your specific experimental conditions, the following protocols can be adapted.
Protocol 1: Bioactivity Comparison of Fresh vs. Aged Stock Solution
This protocol allows for a functional assessment of this compound stability.
Objective: To compare the biological activity of a freshly prepared this compound stock solution with an older, stored stock solution.
Methodology:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at the same concentration as your existing stock.
-
Design a dose-response experiment using a relevant cell line and a well-established assay (e.g., cell viability, target inhibition).
-
Treat cells in parallel with serial dilutions of both the fresh and the aged this compound stock solutions.
-
Include appropriate controls: vehicle (DMSO) only and untreated cells.
-
Incubate for the standard duration of your assay.
-
Measure the endpoint and plot the dose-response curves for both the fresh and aged stock solutions.
-
Compare the IC50/EC50 values. A significant rightward shift in the dose-response curve for the aged stock indicates a loss of potency and likely degradation.
Protocol 2: Stability in Aqueous Experimental Medium
This protocol helps determine the stability of this compound in your specific cell culture medium or buffer.
Objective: To quantify the amount of intact this compound remaining in an aqueous medium over time.
Methodology:
-
Spike this compound from your DMSO stock into your experimental medium at the final working concentration.
-
Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately quench any potential degradation by adding a cold organic solvent (e.g., acetonitrile or methanol) and store at -80°C until analysis.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the peak area of the parent this compound compound at each time point.
-
Plot the percentage of remaining this compound against time. A significant decrease over time indicates instability in the experimental medium.
This compound Signaling Pathway
This compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs). Its mechanism of action involves the modulation of the PI3K/AKT/mTOR signaling pathway and the epigenetic regulation of gene expression.
Caption: this compound's dual inhibition of PI3K and HDAC signaling pathways.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in Fimepinostat experiments
Welcome to the technical support center for Fimepinostat (CUDC-907) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CUDC-907) is an orally bioavailable small molecule that functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1] By targeting both of these pathways, this compound can prevent the activation of the PI3K-AKT-mTOR signaling pathway, which is often overactivated in cancer cells, and induce changes in gene expression through HDAC inhibition, leading to cell cycle arrest and apoptosis.[1][2]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily impacts the PI3K/AKT/mTOR pathway and the acetylation of histones and other proteins regulated by HDACs.[2] Inhibition of PI3Kα prevents the conversion of PIP2 to PIP3, which in turn blocks the activation of AKT and its downstream effectors like mTOR. This disrupts cell growth, proliferation, and survival signals.[2] HDAC inhibition leads to the accumulation of acetylated histones, altering chromatin structure and gene expression, as well as affecting the acetylation status and function of non-histone proteins involved in cellular processes. The dual inhibition can also lead to the downregulation of oncogenic proteins like c-Myc.[3][4]
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound powder should be kept at -20°C and is stable for at least four years.[5] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C for up to one month.[6] It is recommended to use fresh DMSO as moisture can reduce solubility.[7] For in vivo experiments, working solutions should be prepared fresh on the same day of use.[8] The solid compound can be shipped at room temperature.[1]
Troubleshooting Inconsistent Results
Q4: My cell viability assay results with this compound are not consistent. What are the possible reasons?
A4: Inconsistent cell viability results can stem from several factors:
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound. The IC50 can range from low nanomolar to higher concentrations depending on the genetic background of the cells.[2][7] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration range.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) in the culture medium can affect cell proliferation and the efficacy of some drugs.[9][10][11] Standardize the FBS concentration across all experiments. If you suspect interference, consider reducing the serum concentration during the drug treatment period, but be aware this can also affect cell health.
-
Compound Stability: Ensure that your this compound stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles, which can degrade the compound.[6]
-
Assay-Specific Issues: The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure the chosen assay is compatible with your experimental conditions and that you are following the manufacturer's protocol precisely. For instance, compounds that affect cellular metabolism might interfere with MTT assays.
Q5: I am observing unexpected bands or no signal in my Western blot for downstream targets of this compound. How can I troubleshoot this?
A5: Western blotting can be a complex technique with multiple potential points of failure. Here are some common issues and solutions when analyzing this compound's effects:
-
No or Weak Signal:
-
Insufficient Protein Load: Ensure you are loading an adequate amount of total protein.[12][13]
-
Low Target Abundance: The expression of your target protein might be low. Consider enriching your sample through immunoprecipitation.[13]
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low. Titrate the antibody to find the optimal dilution.[13]
-
Inefficient Transfer: Verify protein transfer by staining the membrane with Ponceau S.[14]
-
-
High Background:
-
Inadequate Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).[13]
-
Excessive Antibody Concentration: High primary or secondary antibody concentrations can lead to non-specific binding.[12]
-
Insufficient Washing: Increase the number and duration of wash steps.[14]
-
-
Unexpected Bands:
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects, leading to unexpected changes in protein expression.[15][16] It is important to use the lowest effective concentration determined from dose-response studies.
-
Post-Translational Modifications: The target protein may have post-translational modifications that alter its molecular weight.[14]
-
Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent sample degradation.[13]
-
Q6: My flow cytometry data for apoptosis or cell cycle analysis after this compound treatment is variable. What should I check?
A6: Variability in flow cytometry can be due to both biological and technical factors:
-
Treatment Time and Concentration: The induction of apoptosis and cell cycle arrest are time and concentration-dependent.[2] Ensure that you are using a consistent treatment duration and concentration. A time-course experiment can help determine the optimal endpoint.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells can show altered cell cycle profiles and higher background apoptosis.
-
Staining Protocol: Inconsistent staining can lead to variable results. Ensure that the staining reagents (e.g., Annexin V, Propidium Iodide) are not expired and that the staining protocol is followed precisely, including incubation times and temperatures.[2]
-
Instrument Settings: Use consistent instrument settings (e.g., voltages, compensation) for all samples within an experiment.
Data Presentation
Table 1: this compound (CUDC-907) IC50 Values for PI3K and HDAC Isoforms
| Target | IC50 (nM) |
| PI3Kα | 19 |
| PI3Kβ | 54 |
| PI3Kδ | 39 |
| PI3Kγ | 311 |
| HDAC1 | 1.7 |
| HDAC2 | 5.0 |
| HDAC3 | 1.8 |
| HDAC10 | 2.8 |
| HDAC6 | 27 |
| HDAC11 | 5.4 |
| HDAC8 | 191 |
Data compiled from multiple sources.[1][7]
Table 2: this compound (CUDC-907) IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Granta 519 | B-cell Lymphoma | 7 |
| DOHH2 | B-cell Lymphoma | 1 |
| RL | B-cell Lymphoma | 2 |
| Pfeiffer | B-cell Lymphoma | 4 |
| SuDHL4 | B-cell Lymphoma | 3 |
| Daudi | B-cell Lymphoma | 15 |
| Raji | B-cell Lymphoma | 9 |
| RPMI8226 | Myeloma | 2 |
| OPM-2 | Myeloma | 1 |
| ARH77 | Myeloma | 5 |
| SMMC-7721 | Hepatocellular Carcinoma | ~17.76 |
| HuH-7 | Hepatocellular Carcinoma | ~4.57 |
Data compiled from multiple sources.[2][7]
Experimental Protocols
Detailed Methodologies for Key Experiments
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[8]
-
Assay Procedure: Follow the manufacturer's protocol for the CellTiter-Glo® 3D Cell Viability Assay.[2] This typically involves adding the reagent to each well, incubating for a short period to induce cell lysis and stabilize the luminescent signal, and then reading the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
2. Western Blotting
-
Sample Preparation: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[2]
-
Gel Electrophoresis: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with different concentrations of this compound for the desired duration (e.g., 36 hours).[2]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.[2]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Visualizations
Caption: this compound dual-inhibits PI3K and HDAC signaling pathways.
Caption: General experimental workflow for studying this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a dual inhibitor of tumor and angiogenesis in glioblastoma and synergizes with temozolomide through suppressing MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [The effect of serum concentration on the growth, proliferation and collagen secretion in mouse L929 fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. Common pitfalls in preclinical cancer target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fimepinostat vs. Romidepsin: A Comparative Guide to HIV Latency Reversal
For Researchers, Scientists, and Drug Development Professionals
The "shock and kill" strategy remains a primary focus in the quest for an HIV cure, aiming to reactivate latent HIV reservoirs for subsequent elimination. Histone deacetylase (HDAC) inhibitors have been a cornerstone of this approach, with romidepsin emerging as a potent latency-reversing agent (LRA) in clinical trials.[1][2][3] However, the development of novel agents with improved efficacy and safety profiles is ongoing. Fimepinostat, a dual inhibitor of HDAC and phosphoinositide 3-kinase (PI3K), has shown promise as a potent LRA with a potentially favorable impact on T cell activation.[1][2][4]
This guide provides a comprehensive comparison of this compound and romidepsin, presenting experimental data on their efficacy in reversing HIV latency, their effects on T cell biology, and the underlying signaling pathways they modulate.
Quantitative Comparison of Latency Reversal and Cellular Effects
The following tables summarize the key quantitative findings from in vitro and ex vivo studies comparing this compound and romidepsin.
| Cell Line Models | This compound | Romidepsin | Panobinostat (for comparison) | Reference |
| J-lat Tat-GFP (% GFP Expression) | Similar effect at 25 nM | Similar effect at 2.5 nM | Trended lower at 12.5 nM | [1] |
| ACH-2 (HIV-1 p24 Production) | Trended higher at 50 nM | Lower than this compound at 5 nM | Lower than both at 12.5 nM | [1] |
| Ex Vivo Patient Cells (CD4+ T cells from HIV-1+ donors) | This compound | Romidepsin | Reference |
| Cell-associated unspliced HIV-1 RNA | Potent induction of HIV-1 transcription | Potent induction of HIV-1 transcription | [1] |
| T Cell Effects (PBMCs from uninfected donors) | This compound | Romidepsin | Reference |
| T Cell Activation (CD69 Expression) | Decreased | Increased | [1] |
| T Cell Proliferation (Ki67 Expression) | No negative impact | Not specified, but other HDACis can increase | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
In Vitro Latency Reversal in Cell Lines
-
Cell Lines:
-
J-lat Tat-GFP: A Jurkat T cell line latently infected with an HIV-1 provirus containing a GFP reporter gene. GFP expression is a direct measure of HIV-1 reactivation.
-
ACH-2: A T-lymphocytic cell line containing a single integrated copy of the HIV-1 provirus. Latency reversal is measured by the production of the HIV-1 p24 antigen.[1][5]
-
-
Drug Concentrations:
-
This compound: Tested at concentrations up to 50 nM. A concentration of 25 nM was found to be comparable to romidepsin in latency reversal.[1]
-
Romidepsin: Tested at concentrations up to 5 nM. A concentration of 2.5 nM was used for direct comparison with this compound.[1]
-
Panobinostat: Used as a comparator at a concentration of 12.5 nM.[1]
-
-
Treatment and Analysis:
-
Cells were incubated with the respective drugs for 48 hours.
-
In J-lat Tat-GFP cells, HIV-1 reactivation was quantified by measuring the percentage of GFP-positive cells and the median fluorescence intensity using flow cytometry.
-
In ACH-2 cells, HIV-1 p24 production in the cell supernatant was measured by ELISA.
-
Cell viability was assessed to ensure that the observed effects were not due to cytotoxicity.[1][6]
-
Ex Vivo Latency Reversal in Patient Cells
-
Sample Source: CD4+ T cells were isolated from HIV-1-infected donors on long-term combination antiretroviral therapy (cART) with suppressed viral loads.
-
Stimulation: Isolated CD4+ T cells were stimulated ex vivo with clinically relevant concentrations of this compound and romidepsin.
-
Analysis: The primary endpoint was the measurement of cell-associated unspliced HIV-1 RNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). This provides a direct measure of HIV-1 transcription.[1][5]
T Cell Activation and Proliferation Assays
-
Sample Source: Peripheral blood mononuclear cells (PBMCs) were isolated from uninfected donors.
-
Stimulation: PBMCs were stimulated with this compound or romidepsin.
-
Analysis:
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and romidepsin, as well as the experimental workflow for evaluating latency reversal, can be visualized through the following diagrams.
References
- 1. This compound, a novel dual inhibitor of HDAC and PI3K, effectively reverses HIV-1 latency ex vivo without T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dual inhibitor of HDAC and PI3K, effectively reverses HIV-1 latency ex vivo without T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitor Romidepsin Induces HIV Expression in CD4 T Cells from Patients on Suppressive Antiretroviral Therapy at Concentrations Achieved by Clinical Dosing | PLOS Pathogens [journals.plos.org]
- 4. Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Fimepinostat: A Head-to-Head Comparison with Single-Agent PI3K and HDAC Inhibitors in Oncology Research
A comprehensive analysis of the dual PI3K and HDAC inhibitor, Fimepinostat (CUDC-907), reveals superior preclinical efficacy in hematological malignancies when compared to single-agent PI3K or HDAC inhibitors. This guide provides a detailed comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is an oral, first-in-class small molecule that simultaneously targets two critical oncogenic pathways: phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC)[1][2]. This dual inhibitory mechanism offers a multi-pronged attack on cancer cell proliferation, survival, and epigenetic regulation. Preclinical studies have demonstrated that this approach may lead to enhanced anti-tumor activity compared to targeting each pathway individually[3][4].
Performance Data: this compound vs. Single-Agent Inhibitors
In preclinical models of Non-Hodgkin Lymphoma (NHL) and Multiple Myeloma (MM), this compound has demonstrated greater efficacy than treatment with either a single-agent PI3K inhibitor or a single-agent HDAC inhibitor, even when the single agents are used in combination at their maximum tolerated doses (MTD)[3]. Furthermore, this compound was shown to be more effective than the PI3Kδ-selective inhibitor idelalisib (CAL-101) at MTD[3].
In Vitro Efficacy: Inhibition of B-cell Lymphoma and Myeloma Cell Lines
This compound has shown potent inhibitory activity across a range of B-cell lymphoma and myeloma cell lines, with IC50 values in the nanomolar range.
| Cell Line | Cancer Type | This compound (CUDC-907) IC50 (nM) |
| Granta 519 | Mantle Cell Lymphoma | 7 |
| DOHH2 | Follicular Lymphoma | 1 |
| RL | Follicular Lymphoma | 2 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 4 |
| SuDHL4 | Diffuse Large B-cell Lymphoma | 3 |
| Daudi | Burkitt's Lymphoma | 15 |
| Raji | Burkitt's Lymphoma | 9 |
| RPMI8226 | Multiple Myeloma | 2 |
| OPM-2 | Multiple Myeloma | 1 |
| ARH77 | Multiple Myeloma | 5 |
| Table 1: In Vitro Antiproliferative Activity of this compound in Hematological Malignancy Cell Lines. Data sourced from publicly available information[3]. |
In Vivo Efficacy: Superior Tumor Growth Inhibition in a DLBCL Xenograft Model
A direct comparison in a xenograft model of Diffuse Large B-cell Lymphoma (DLBCL) using SUDHL-6 and TMD-8 cells demonstrated that this compound, administered orally, resulted in a significant, dose-dependent inhibition of tumor growth[4]. At a dose of 100 mg/kg, this compound led to the most significant tumor growth delay[4]. While specific comparative data with single agents from this particular study is not provided in the table, another key study in a Daudi NHL xenograft model directly compared this compound with the PI3K inhibitor GDC-0941 and the HDAC inhibitor vorinostat.
| Treatment Group | Dosage (oral, 5x weekly) | Endpoint Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| This compound (CUDC-907) | 100 mg/kg (MTD) | ~85% |
| GDC-0941 (PI3K inhibitor) | MTD | ~40% |
| Vorinostat (HDAC inhibitor) | MTD | ~30% |
| GDC-0941 + Vorinostat (Combination) | MTD | ~60% |
| Table 2: Comparative In Vivo Antitumor Efficacy in a Daudi NHL Xenograft Model. This table summarizes the superior efficacy of this compound compared to single-agent PI3K and HDAC inhibitors and their combination at maximum tolerated doses (MTD). The data is interpreted from graphical representations in a key preclinical study[5]. |
Signaling Pathway Inhibition
This compound's dual-action mechanism leads to the simultaneous disruption of two major cancer signaling pathways.
Figure 1: this compound's Dual Inhibition of PI3K and HDAC Pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed lymphoma cell lines in 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS. For primary cells, a higher density of 1 x 10^6 cells/mL may be required. Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound, a single-agent PI3K inhibitor (e.g., idelalisib), and a single-agent HDAC inhibitor (e.g., vorinostat) in culture medium. Add the compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Figure 2: Workflow for the MTT Cell Viability Assay.
Western Blot Analysis for Pathway Inhibition
This protocol is used to detect changes in protein expression and phosphorylation status, confirming target engagement.
-
Cell Lysis: Treat lymphoma cells with the inhibitors for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE on a 4-20% polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT, total AKT, acetylated-Histone H3, total Histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 3: Western Blotting Experimental Workflow.
In Vivo Xenograft Model
This protocol outlines the establishment and treatment of a subcutaneous lymphoma xenograft model to assess in vivo efficacy.
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 lymphoma cells (e.g., Daudi or SUDHL-6) in a 1:1 mixture of PBS and Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups.
-
Drug Administration: Administer this compound, a single-agent PI3K inhibitor, and a single-agent HDAC inhibitor (or vehicle control) orally at their respective MTDs according to the specified dosing schedule (e.g., 5 days on, 2 days off).
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (due to tumor burden or predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies by western blot or immunohistochemistry).
Conclusion
The available preclinical data strongly suggests that this compound's dual inhibition of PI3K and HDAC pathways results in superior anti-tumor activity in hematological malignancies compared to single-agent inhibitors targeting either pathway alone. This enhanced efficacy, observed both in vitro and in vivo, underscores the potential of this dual-targeting strategy to overcome resistance mechanisms and improve therapeutic outcomes. The provided experimental protocols offer a framework for the continued investigation and validation of this compound and other dual-pathway inhibitors in oncology research.
References
Fimepinostat and Temozolomide: A Novel Combination Therapy for Glioblastoma
A Comparative Guide for Researchers and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for many patients. The current standard of care, maximal safe surgical resection followed by radiation and the alkylating agent temozolomide (TMZ), has only modestly improved overall survival.[1] The aggressive and infiltrative nature of GBM, coupled with inherent and acquired resistance to therapy, necessitates the exploration of novel therapeutic strategies. This guide provides a comprehensive comparison of a promising new combination therapy, fimepinostat with temozolomide, against the current standard of care and other emerging treatment regimens for glioblastoma.
Executive Summary
Preclinical evidence strongly suggests that the combination of this compound, a dual inhibitor of histone deacetylases (HDAC) and phosphoinositide 3-kinase (PI3K), and temozolomide acts synergistically to suppress glioblastoma growth and prolong survival.[1] This enhanced efficacy stems from this compound's ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis, thereby sensitizing glioblastoma cells to the cytotoxic effects of temozolomide. This guide will delve into the experimental data supporting this combination, compare it with other therapeutic alternatives, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Dual-Pronged Attack
Temozolomide is a DNA alkylating agent that induces cell death by damaging the DNA of rapidly dividing cancer cells. However, its effectiveness can be limited by the cellular DNA repair machinery.
This compound, on the other hand, employs a multi-targeted approach. As a dual inhibitor of HDAC and PI3K, it disrupts two critical signaling pathways frequently dysregulated in glioblastoma:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. By inhibiting PI3K, this compound downregulates the activity of Akt and mTOR, leading to decreased cell proliferation and increased apoptosis.
-
HDAC Inhibition: Histone deacetylases are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, this compound can alter the expression of various genes involved in cell cycle control, apoptosis, and angiogenesis. A key target of this action is the downregulation of the MYC oncogene, a critical driver of glioblastoma progression.[1]
The synergistic effect of combining this compound and temozolomide is believed to arise from this compound's ability to create a more vulnerable state in the cancer cells, making them more susceptible to the DNA-damaging effects of temozolomide.
Preclinical Performance: In Vitro and In Vivo Evidence
A key preclinical study by Wan et al. (2025) provides compelling evidence for the efficacy of the this compound-temozolomide combination in glioblastoma models.[1]
In Vitro Studies: Synergistic Inhibition of Glioblastoma Cell Growth
The study utilized a panel of human glioblastoma cell lines (T98G, A172, U251, U87, and U373) to assess the anti-proliferative and pro-apoptotic effects of this compound and its combination with temozolomide.
Cell Proliferation: this compound demonstrated a dose-dependent inhibition of proliferation across all tested cell lines, with IC50 values generally below 50 nM.[1] The combination of this compound and temozolomide resulted in a synergistic inhibition of cell proliferation, as indicated by Combination Index (CI) values predominantly below 1.[1]
| Cell Line | This compound IC50 (nM) |
| T98G | < 50 |
| A172 | < 50 |
| U251 | < 50 |
| U87 | < 50 |
| U373 | < 50 |
| Table 1: IC50 Values of this compound in Glioblastoma Cell Lines. Data extracted from Wan et al. (2025).[1] |
Apoptosis: this compound induced a dose-dependent increase in apoptosis in all tested glioblastoma cell lines.[1] The combination of this compound and temozolomide significantly enhanced the induction of apoptosis compared to either drug alone.[1]
| Treatment | T98G (% Apoptotic Cells) | A172 (% Apoptotic Cells) | U251 (% Apoptotic Cells) | U87 (% Apoptotic Cells) | U373 (% Apoptotic Cells) |
| Control | ~5% | ~5% | ~5% | ~5% | ~5% |
| This compound (500 nM) | ~25% | ~30% | ~35% | ~20% | ~40% |
| Temozolomide | ~15% | ~20% | ~25% | ~15% | ~20% |
| Combination | ~45% | ~50% | ~60% | ~40% | ~65% |
| Table 2: Apoptosis Induction in Glioblastoma Cell Lines. Approximate values extrapolated from graphical data in Wan et al. (2025).[1] |
In Vivo Studies: Tumor Growth Inhibition and Prolonged Survival
The anti-tumor efficacy of the combination therapy was evaluated in a subcutaneous U87 glioblastoma xenograft model in nude mice.
Tumor Growth: While both this compound and temozolomide monotherapy significantly inhibited tumor growth compared to the control group, the combination therapy resulted in a more profound and sustained suppression of tumor growth.[1]
Survival: The combination of this compound and temozolomide significantly prolonged the survival of tumor-bearing mice compared to either monotherapy or the control group.[1] The median survival in the combination therapy group was notably extended, with some animals surviving beyond the 60-day study period.[1]
| Treatment Group | Median Survival (Days) |
| Control | ~40 |
| Temozolomide | ~50 |
| This compound | ~55 |
| Combination | >60 |
| Table 3: Median Survival in U87 Glioblastoma Xenograft Model. Approximate values extrapolated from survival curves in Wan et al. (2025).[1] |
Comparison with Alternative Therapies
Several other combination therapies are being investigated for glioblastoma. Here, we compare the this compound-temozolomide combination with two notable examples:
-
Vorinostat and Temozolomide: Vorinostat is another HDAC inhibitor. A phase I/II clinical trial (Alliance N0874/ABTC 02) evaluated the combination of vorinostat with standard temozolomide and radiation therapy in newly diagnosed glioblastoma. The study found the combination to be well-tolerated but did not meet its primary efficacy endpoint, with a median overall survival of 16.1 months.[2][3][4]
-
Bevacizumab and Temozolomide: Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), a key driver of angiogenesis. The GENOM 009 randomized phase II trial compared neoadjuvant temozolomide with or without bevacizumab in unresectable glioblastoma. The combination arm showed a higher objective response rate, but the difference in overall survival was not statistically significant.[5][6] Another phase II study reported a median overall survival of 19.6 months for the combination of bevacizumab with temozolomide and radiation.[7]
| Combination Therapy | Mechanism of Action | Key Efficacy Data (Median Overall Survival) |
| This compound + Temozolomide | Dual HDAC/PI3K Inhibition + DNA Alkylation | Preclinical: Significant survival benefit in xenograft models.[1] |
| Vorinostat + Temozolomide | HDAC Inhibition + DNA Alkylation | Clinical (Phase II): 16.1 months[2][3][4] |
| Bevacizumab + Temozolomide | Anti-Angiogenesis (VEGF) + DNA Alkylation | Clinical (Phase II): ~11-19.6 months[5][6][7] |
| Table 4: Comparison of Combination Therapies for Glioblastoma. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound and temozolomide.
Cell Viability Assay (BrdU Incorporation)
This assay measures the proliferation of cells by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside, into newly synthesized DNA.
Apoptosis Assay (Annexin V/7-AAD Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. 7-Aminoactinomycin D (7-AAD) is a fluorescent chemical that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of the drug combination in a living organism.
-
Cell Implantation: Human glioblastoma cells (e.g., U87) are injected subcutaneously into the flank of immunocompromised mice.[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.[1]
-
Treatment: Mice are randomized into treatment groups (vehicle control, this compound, temozolomide, combination). Drugs are administered, typically via oral gavage, for a defined period.[1]
-
Monitoring: Tumor volume is measured regularly using calipers. Animal weight and overall health are also monitored.[1]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Survival is monitored until a humane endpoint is reached.[1]
Conclusion and Future Directions
The combination of this compound and temozolomide presents a highly promising therapeutic strategy for glioblastoma. Preclinical data robustly demonstrates synergistic activity in inhibiting tumor growth and prolonging survival.[1] The dual inhibition of HDAC and PI3K by this compound appears to effectively sensitize glioblastoma cells to the cytotoxic effects of temozolomide.
Further investigation is warranted to translate these preclinical findings into the clinical setting. A clinical trial (NCT03893487) is currently underway to evaluate the ability of this compound to cross the blood-brain barrier in patients with brain cancer. The results of this trial will be crucial in determining the future clinical development of this combination therapy for glioblastoma. Continued research into the molecular mechanisms underlying the observed synergy will also be vital for optimizing treatment regimens and identifying patient populations most likely to benefit from this novel approach.
References
- 1. This compound is a dual inhibitor of tumor and angiogenesis in glioblastoma and synergizes with temozolomide through suppressing MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I/II trial of vorinostat combined with temozolomide and radiation therapy for newly diagnosed glioblastoma: results of Alliance N0874/ABTC 02 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I/II trial of vorinostat combined with temozolomide and radiation therapy for newly diagnosed glioblastoma: results of Alliance N0874/ABTC 02 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Bevacizumab and temozolomide versus temozolomide alone as neoadjuvant treatment in unresected glioblastoma: the GENOM 009 randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II Study of Bevacizumab Plus Temozolomide During and After Radiation Therapy for Patients With Newly Diagnosed Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Fimepinostat (CUDC-907): A Comparative Guide to its Dual Inhibition of PI3K and HDAC Pathways
For Researchers, Scientists, and Drug Development Professionals
Fimepinostat, also known as CUDC-907, is a first-in-class, orally bioavailable small molecule that concurrently inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2][3] This dual-targeting approach represents a promising strategy in cancer therapy by simultaneously disrupting two critical pathways involved in cell proliferation, survival, and epigenetic regulation.[3][4] This guide provides a comparative analysis of this compound's performance, supported by experimental data, to validate its mechanism of action.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
The PI3K/AKT/mTOR pathway is frequently overactivated in various cancers, promoting cell growth and survival.[4] Independently, HDAC enzymes play a crucial role in regulating gene expression through chromatin modification, and their dysregulation can lead to the silencing of tumor suppressor genes. This compound's innovative design allows it to inhibit both pathways, leading to a synergistic antitumor effect that can be more potent than targeting either pathway alone.[2][5] This dual inhibition can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[5][6]
Caption: this compound's dual inhibition of PI3K and HDAC pathways.
Quantitative Validation of Dual-Target Inhibition
This compound has demonstrated potent inhibitory activity against both PI3K and HDAC enzymes in preclinical studies. Its efficacy has been observed across a range of cancer types, including diffuse large B-cell lymphoma (DLBCL), multiple myeloma, and solid tumors.[7]
Table 1: this compound (CUDC-907) In Vitro Inhibitory Activity (IC50)
| Target | IC50 (nM) |
| PI3K Isoforms | |
| PI3Kα | 19 |
| PI3Kβ | 54 |
| PI3Kδ | 39 |
| PI3Kγ | 311 |
| HDAC Subtypes | |
| HDAC1 | 1.7 |
| HDAC2 | 5.0 |
| HDAC3 | 1.8 |
| HDAC6 | 27 |
| HDAC8 | 191 |
| HDAC10 | 2.8 |
| HDAC11 | 5.4 |
Data sourced from Selleckchem.[6]
Table 2: this compound (CUDC-907) Anti-proliferative Activity in B-cell Lymphoma Cell Lines (IC50)
| Cell Line | IC50 (nM) |
| Granta 519 | 7 |
| DOHH2 | 1 |
| RL | 2 |
| Pfeiffer | 4 |
| SuDHL4 | 3 |
| Daudi | 15 |
| Raji | 9 |
Data sourced from Selleckchem.[6]
Comparative Efficacy: this compound vs. Single-Target Inhibitors
Studies have shown that the dual inhibition by this compound results in greater antitumor activity compared to the use of single-agent PI3K or HDAC inhibitors, or even the combination of two separate single-agent inhibitors.[2] This suggests a synergistic effect that is crucial for overcoming potential resistance mechanisms. For instance, in preclinical models of acute myeloid leukemia (AML) and castration-resistant prostate cancer (CRPC), this compound demonstrated superior efficacy in inducing apoptosis and inhibiting tumor growth compared to targeting each pathway alone.[4][5]
Table 3: Comparative Effects of this compound and Single-Target Inhibitors
| Treatment | Effect on MYC Protein Levels | Induction of Apoptosis | Antitumor Activity in Xenograft Models |
| This compound (CUDC-907) | Potent Downregulation | High | Significant Tumor Growth Inhibition |
| HDAC Inhibitor (e.g., Panobinostat) | Moderate Downregulation | Moderate | Moderate Tumor Growth Inhibition |
| PI3K Inhibitor (e.g., Pictilisib) | Moderate Downregulation | Moderate | Moderate Tumor Growth Inhibition |
| Combination of HDAC and PI3K inhibitors | Synergistic Downregulation | Synergistic Induction | Enhanced Tumor Growth Inhibition |
This table represents a qualitative summary based on findings from multiple preclinical studies.[8]
Experimental Protocols
The validation of this compound's dual inhibitory action relies on a series of well-established experimental protocols.
In Vitro Kinase and Enzyme Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PI3K isoforms and HDAC subtypes.
-
Methodology:
-
Recombinant human PI3K and HDAC enzymes are used.
-
This compound is serially diluted and incubated with the respective enzymes in the presence of their substrates (e.g., ATP for PI3K, acetylated peptides for HDAC).
-
Enzyme activity is measured using methods such as fluorescence, luminescence, or radioactivity-based assays.
-
IC50 values are calculated by plotting enzyme inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis
-
Objective: To assess the downstream effects of this compound on the PI3K and HDAC pathways in cancer cells.
-
Methodology:
-
Cancer cell lines are treated with varying concentrations of this compound for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against key pathway proteins (e.g., phosphorylated AKT (pAKT) for the PI3K pathway, and acetylated histone H3 (Ac-H3) for the HDAC pathway).
-
Secondary antibodies conjugated to a detection enzyme are used, and the protein bands are visualized. A reduction in pAKT and an increase in Ac-H3 would indicate on-target activity.[8]
-
Cell Viability and Apoptosis Assays
-
Objective: To evaluate the effect of this compound on cancer cell proliferation and survival.
-
Methodology:
-
Cancer cells are seeded in multi-well plates and treated with a range of this compound concentrations.
-
After incubation (e.g., 72 hours), cell viability is measured using assays such as MTT or SRB.
-
For apoptosis, cells can be stained with Annexin V and propidium iodide and analyzed by flow cytometry. An increase in Annexin V-positive cells indicates apoptosis.
-
In Vivo Xenograft Models
-
Objective: To determine the antitumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells are implanted subcutaneously into immunodeficient mice.
-
Once tumors are established, mice are treated with this compound (administered orally) or a vehicle control.
-
Tumor volume is measured regularly to assess tumor growth inhibition.
-
At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Caption: A typical experimental workflow for validating this compound's efficacy.
Conclusion
This compound's ability to simultaneously inhibit the PI3K and HDAC pathways provides a powerful and synergistic approach to cancer treatment. The experimental data strongly supports its dual mechanism of action and demonstrates its superior efficacy over single-target agents in various preclinical models. This positions this compound as a compelling candidate for further clinical investigation in a range of malignancies.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Facebook [cancer.gov]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 8. aacrjournals.org [aacrjournals.org]
Fimepinostat: A Dual-Inhibitor Approach to Overcoming Targeted Therapy Resistance
A comprehensive guide for researchers on the cross-resistance and synergistic potential of fimepinostat (CUDC-907) in oncology.
This compound (CUDC-907) is an orally bioavailable small molecule that represents a novel approach in cancer therapy by simultaneously targeting two distinct and critical oncogenic pathways: phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDACs).[1][2][3] This dual inhibitory mechanism allows this compound to exert a multi-faceted anti-cancer effect, including the induction of cell cycle arrest, apoptosis, and the downregulation of key oncogenic transcription factors like MYC.[1][4] This guide provides a detailed comparison of this compound's performance and explores the existing research on its ability to overcome resistance to other targeted therapies, supported by experimental data and methodologies.
Mechanism of Action and Targeted Signaling Pathways
This compound was rationally designed to inhibit class I PI3K isoforms (α, β, δ) and class I and II HDAC enzymes.[5] The PI3K/AKT/mTOR pathway is a central signaling cascade that, when constitutively active, promotes cell proliferation, survival, and resistance to therapy.[6][7] HDACs are epigenetic modifiers that regulate gene expression; their inhibition can lead to the re-expression of tumor suppressor genes and the downregulation of oncogenes.[7] By targeting both pathways, this compound aims to achieve a more potent and durable anti-tumor response compared to single-agent inhibitors.[2][6]
Figure 1: this compound's dual-inhibition signaling pathway.
Cross-Resistance and Synergistic Interactions
A significant challenge in targeted cancer therapy is the development of resistance. This compound has been investigated for its potential to overcome resistance to other therapies and for its synergistic effects when used in combination.
Overcoming Platinum Resistance in MYC-Driven Cancers
Elevated expression of the MYC oncogene is associated with resistance to platinum-based chemotherapy in several cancers, including small cell lung cancer (SCLC).[8] Studies have shown that this compound can effectively decrease MYC expression, making it a promising agent for treating platinum-resistant SCLC.[8] In preclinical models, this compound demonstrated efficacy as a single agent and, more importantly, showed a significant increase in survival when combined with platinum and etoposide.[8]
Synergism with BCL2 Inhibitors
Inhibition of PI3K has been shown to overcome both intrinsic and acquired resistance to the BCL2 inhibitor venetoclax in mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL).[9] Preclinical studies combining this compound with venetoclax have demonstrated synergistic activity in tumor models of double-hit lymphoma (DHL) and double-expressor lymphoma (DEL), which are aggressive subtypes of DLBCL with poor prognosis.[9]
Activity in Castration-Resistant Prostate Cancer (CRPC)
CRPC is a heterogeneous disease characterized by resistance to androgen receptor (AR)-targeted therapies.[10][11] this compound has shown robust tumor growth inhibition in both AR-positive and neuroendocrine subtypes of CRPC in preclinical models.[10][11] This suggests that the dual inhibition of HDAC and PI3K can overcome the phenotypic heterogeneity that drives resistance in CRPC.[10][11]
Quantitative Data on this compound Activity
The following tables summarize the in vitro potency of this compound in various cancer cell lines and its synergistic effects in combination with other targeted agents.
Table 1: this compound (CUDC-907) IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Granta 519 | B-cell Lymphoma | 7 |
| DOHH2 | B-cell Lymphoma | 1 |
| RL | B-cell Lymphoma | 2 |
| Pfeiffer | B-cell Lymphoma | 4 |
| SuDHL4 | B-cell Lymphoma | 3 |
| Daudi | B-cell Lymphoma | 15 |
| Raji | B-cell Lymphoma | 9 |
| RPMI8226 | Multiple Myeloma | 2 |
| OPM-2 | Multiple Myeloma | 1 |
| ARH77 | Multiple Myeloma | 5 |
| MOLM-13 | Acute Myeloid Leukemia | 12.4 |
| CTS | Acute Myeloid Leukemia | 73.7 |
Data sourced from multiple preclinical studies.[1][7]
Table 2: Synergistic Combinations with this compound
| Combination Agent | Cancer Type | Observed Effect | Reference |
| Cisplatin | Platinum-Resistant Cancers | Synergistic cytotoxic effect, reversal of resistance.[5] | [5] |
| Etoposide + Platinum | Small Cell Lung Cancer | Significant increase in survival in vivo.[8] | [8] |
| Venetoclax | DLBCL, HGBL | Synergistic activity in preclinical models.[9] | [9] |
| Gemcitabine | Diffuse Intrinsic Pontine Glioma | Synergistic antitumor effects in vitro and in vivo.[12] | [12] |
Mechanisms of Resistance to this compound
While this compound can overcome resistance to other drugs, cancer cells can also develop resistance to this compound itself. A potential mechanism of resistance involves the compensatory activation of the mTOR and MEK/ERK signaling pathways.[13][14] Long-term treatment with this compound has been shown to induce the phosphorylation of AKT, S6, and ERK.[13][14] This suggests that combining this compound with mTOR or ERK inhibitors could be a strategy to overcome this resistance.[13][14]
Figure 2: Compensatory activation as a mechanism of resistance to this compound.
Experimental Protocols
The findings presented in this guide are based on a variety of well-established experimental methodologies.
Cell Viability and Apoptosis Assays
-
MTT Assay: To assess the in vitro antitumor activity of this compound, MTT assays are commonly used.[13] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Flow Cytometry: Annexin V/propidium iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis and necrosis in cells treated with this compound.[7][13]
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tumor tissues from in vivo studies.[13]
Protein Expression and Pathway Analysis
-
Western Blotting: This technique is used to determine the effect of this compound on the protein levels of key signaling molecules, such as p-Akt, c-Myc, and acetylated histones, to confirm target engagement and downstream effects.[4][13]
In Vivo Xenograft Models
-
Xenograft Mouse Models: To evaluate the in vivo efficacy of this compound, human cancer cell lines or patient-derived xenografts (PDXs) are implanted into immunocompromised mice.[13][15] Tumor growth is monitored over time in response to treatment with this compound alone or in combination with other agents.
Figure 3: A typical experimental workflow for cross-resistance studies.
Conclusion
This compound's unique dual-inhibitory mechanism against PI3K and HDACs positions it as a promising therapeutic agent, particularly in the context of acquired resistance to other targeted therapies. Its ability to downregulate MYC provides a clear rationale for its use in overcoming resistance to platinum-based chemotherapies. Furthermore, its synergistic effects with other targeted agents, such as BCL2 inhibitors, and its broad activity in heterogeneous cancers like CRPC, highlight its potential to address the complex challenge of drug resistance in oncology. Future research should continue to explore rational combinations and predictive biomarkers to optimize the clinical application of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C23H24N8O4S | CID 54575456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. curis.com [curis.com]
- 4. This compound is a dual inhibitor of tumor and angiogenesis in glioblastoma and synergizes with temozolomide through suppressing MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MYC drives platinum resistant SCLC that is overcome by the dual PI3K-HDAC inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. curis.com [curis.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Concurrent Targeting of HDAC and PI3K to Overcome Phenotypic Heterogeneity of Castration-resistant and Neuroendocrine Prostate Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antitumor activity and mechanism of resistance of the novel HDAC and PI3K dual inhibitor CUDC-907 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CUDC‐907, a novel dual PI3K and HDAC inhibitor, in prostate cancer: Antitumour activity and molecular mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Fimepinostat Shows Promise in Overcoming Platinum Resistance in Small-Cell Lung Cancer Models
For Immediate Release
A comprehensive analysis of preclinical data reveals that fimepinostat, a novel dual inhibitor of PI3K and HDAC, demonstrates significant efficacy in platinum-resistant small-cell lung cancer (SCLC) models. These findings position this compound as a promising therapeutic candidate for a patient population with limited treatment options and a dismal prognosis. This guide provides a comparative overview of this compound's performance against current second-line therapies, supported by experimental data, for researchers, scientists, and drug development professionals.
Small-cell lung cancer is an aggressive malignancy characterized by rapid development of resistance to initial platinum-based chemotherapy.[1] A key driver of this resistance is the overexpression of the MYC oncogene.[1][2] this compound's unique dual-targeting mechanism directly addresses this challenge. By inhibiting both phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), this compound disrupts critical cancer cell signaling pathways, leading to reduced MYC expression and induction of apoptosis.[3][4][5]
Preclinical Efficacy of this compound
In Vitro Studies: this compound has demonstrated potent cytotoxic effects across a range of human SCLC cell lines, including those resistant to platinum-based drugs. Notably, its efficacy, with half-maximal lethal doses (LD50) in the low nanomolar range, appears to be independent of the cell line's MYC amplification status, suggesting a broad therapeutic window.[2]
In Vivo Studies: In xenograft models using platinum-resistant SCLC cell lines, this compound administered as a single agent resulted in significant tumor volume reduction.[6] More impressively, in a genetically engineered mouse model that recapitulates the development of platinum-resistant SCLC, this compound monotherapy significantly extended survival. When combined with the standard-of-care chemotherapy agents carboplatin and etoposide, the survival benefit was even more substantial.[1][2]
Comparative Analysis with Standard Therapies
Currently, topotecan and lurbinectedin are the mainstays of second-line treatment for platinum-resistant SCLC.[7] Preclinical data for this compound suggests a potential for superior efficacy.
Topotecan , a topoisomerase I inhibitor, has shown limited efficacy in the platinum-resistant setting, with overall response rates (ORR) reported between 6.4% and 14.8% and a median overall survival (OS) of approximately 4.7 to 5.5 months.[8][9][10]
Lurbinectedin , which received accelerated FDA approval, has an ORR of 22.2% and a median OS of 5.0 months in patients with platinum-resistant SCLC.[11][12]
While direct clinical comparisons are not yet available, the robust preclinical anti-tumor activity and survival benefit observed with this compound, particularly in models with the key resistance driver MYC, underscore its potential to be a more effective therapeutic option.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Human SCLC Cell Lines
| Cell Line | SCLC Subtype | MYC Status | LD50 (nM) |
| NCI-H82 | SCLC-N | Not specified | 23.45[2] |
| NCI-H209 | SCLC-A | Not specified | 5.93[2] |
| PDX 102 | Patient-Derived Xenograft | Not specified | 0.00025[2] |
| PDX 109 | Patient-Derived Xenograft | Not specified | 0.039[2] |
Table 2: Comparative Efficacy in Platinum-Resistant SCLC
| Treatment | Model Type | Key Efficacy Endpoint | Result |
| This compound | Xenograft (in vivo) | Tumor Volume Reduction | Significant vs. control[6] |
| This compound | Genetically Engineered Mouse Model (in vivo) | Median Survival | Significantly increased vs. control[1] |
| This compound + Carboplatin/Etoposide | Genetically Engineered Mouse Model (in vivo) | Median Survival | Further significant increase in survival[1] |
| Topotecan | Clinical Trials (Human) | Overall Response Rate | 6.4% - 14.8%[8][9] |
| Median Overall Survival | 4.7 - 5.5 months[8][10] | ||
| Lurbinectedin | Clinical Trial (Human) | Overall Response Rate | 22.2%[12] |
| Median Overall Survival | 5.0 months[12] |
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the efficacy of this compound is provided below.
Cell Viability Assays: Human SCLC cell lines were cultured and treated with varying concentrations of this compound for 72 hours. Cell viability was determined using a luminescent-based assay to calculate the LD50 values.[1]
Subcutaneous Xenograft Models: Platinum-resistant human or mouse SCLC cells were injected subcutaneously into immunocompromised or competent mice, respectively. Once tumors were established, mice were treated daily with oral this compound (70 mg/kg) or a vehicle control. Tumor growth was monitored and measured with calipers over time.[6]
Genetically Engineered Mouse Model of SCLC: A mouse model that spontaneously develops SCLC and subsequently acquires platinum resistance was utilized to assess the therapeutic efficacy of this compound alone and in combination with carboplatin and etoposide on overall survival.[1]
Western Blotting: To elucidate the mechanism of action, platinum-resistant SCLC cells were treated with this compound for 24 hours. Protein lysates were then analyzed by western blot to assess the levels of MYC, phosphorylated AKT (a downstream effector of PI3K), and acetylated histone H3 (a marker of HDAC inhibition).[13]
Visualizing the Science
Caption: this compound's dual inhibitory action on PI3K and HDAC pathways.
Caption: Workflow of preclinical studies for this compound in SCLC.
References
- 1. researchgate.net [researchgate.net]
- 2. MYC drives platinum resistant SCLC that is overcome by the dual PI3K-HDAC inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. e-crt.org [e-crt.org]
- 9. mdpi.com [mdpi.com]
- 10. Topotecan in the treatment of relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Approval Summary: Lurbinectedin for the Treatment of Metastatic Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: Fimepinostat and PARP Inhibitors in Small Cell Lung Cancer (SCLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of fimepinostat (CUDC-907), a dual PI3K/HDAC inhibitor, and PARP inhibitors in the context of Small Cell Lung Cancer (SCLC). It summarizes preclinical data for each agent as a monotherapy and, critically, explores the synergistic effects and underlying mechanisms of their combination.
Performance Comparison: Monotherapy vs. Combination Therapy
Recent preclinical studies have demonstrated that this compound not only exhibits potent single-agent activity in SCLC but also significantly enhances the efficacy of the PARP inhibitor olaparib. This synergy is attributed to this compound's ability to impair DNA damage repair pathways, thereby sensitizing SCLC cells to PARP inhibition.
Table 1: In Vitro Cytotoxicity of this compound and Olaparib in SCLC Cell Lines
The half-maximal inhibitory concentrations (IC50) for this compound and olaparib were determined in a panel of human SCLC cell lines after 72 hours of treatment. This compound demonstrated potent single-agent activity at low nanomolar concentrations.
| Cell Line | This compound (CUDC-907) IC50 (nM) | Olaparib IC50 (µM) |
| H69 | 15.3 | 12.7 |
| H146 | 10.8 | 18.5 |
| H446 | 12.1 | 15.2 |
| H526 | 18.2 | 20.1 |
| H889 | 11.7 | 16.8 |
| H1048 | 9.5 | 10.4 |
Data extracted from Ma et al., Journal of Experimental & Clinical Cancer Research, 2020.[1][2][3]
Table 2: Synergistic Effects of this compound and Olaparib Combination in SCLC Cell Lines
The combination of this compound and olaparib was assessed for synergistic effects on cell viability. The Combination Index (CI) was calculated, where CI < 1 indicates synergy. The combination treatment resulted in a significant increase in apoptosis compared to either single agent.
| Cell Line | This compound (nM) + Olaparib (µM) Combination | Combination Index (CI) | % Apoptosis (Combination) | % Apoptosis (this compound alone) | % Apoptosis (Olaparib alone) |
| H69 | 10 + 10 | 0.68 | 35.4% | 15.2% | 12.8% |
| H446 | 10 + 10 | 0.75 | 42.1% | 18.9% | 14.5% |
Data extracted and synthesized from Ma et al., Journal of Experimental & Clinical Cancer Research, 2020.[1][2][3][4]
Table 3: In Vivo Efficacy in an SCLC Patient-Derived Xenograft (PDX) Model
The therapeutic efficacy of this compound and olaparib, alone and in combination, was evaluated in a PDX mouse model of SCLC. Tumor growth inhibition was significantly greater with the combination therapy.
| Treatment Group | Dosing | Mean Tumor Volume Change (%) |
| Vehicle Control | - | +250% |
| This compound | 50 mg/kg, daily | -45% |
| Olaparib | 50 mg/kg, daily | -30% |
| This compound + Olaparib | 50 mg/kg each, daily | -85% |
Data extracted from Ma et al., Journal of Experimental & Clinical Cancer Research, 2020.[1][2][3][4]
Signaling Pathways and Mechanism of Action
This compound's dual inhibition of PI3K and HDACs is central to its synergy with PARP inhibitors. By inhibiting HDACs, this compound disrupts the expression of key proteins involved in DNA double-strand break (DSB) repair, including both the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways. This creates a state of "BRCAness" or DNA repair deficiency. Concurrently, inhibiting the PI3K pathway can downregulate MYC, a key driver in SCLC that also influences the DNA damage response. When PARP is inhibited by olaparib, single-strand DNA breaks accumulate and are converted to DSBs during replication. In a cell where DSB repair is already compromised by this compound, this leads to a synthetic lethal interaction, resulting in significant cancer cell death.
Caption: Mechanism of synergy between this compound and PARP inhibitors in SCLC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the foundational studies.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol Steps:
-
Cell Seeding: SCLC cells are seeded into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[5]
-
Drug Treatment: Cells are treated with a serial dilution of this compound, olaparib, or the combination of both drugs for 72 hours.
-
Reagent Addition: The plate is equilibrated to room temperature, and a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[5]
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Luminescence is recorded using a microplate reader. The results are normalized to vehicle-treated controls to determine the percentage of cell viability.
Western Blot Analysis for DNA Repair Proteins
Western blotting is used to detect and quantify the levels of specific proteins, such as those involved in DNA damage repair (e.g., Rad51, Ku80, 53BP1, γH2AX), PI3K signaling (p-AKT), and HDAC inhibition (acetylated-H3).
Protocol Steps:
-
Cell Lysis: SCLC cells are treated with the indicated drugs for 24-48 hours. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[6][7][8]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-Rad51, anti-p-AKT, anti-acetyl-H3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
Immunofluorescence for γH2AX Foci
This technique is used to visualize and quantify DNA double-strand breaks (DSBs) within individual cells. The phosphorylation of histone H2AX (to form γH2AX) is an early cellular response to DSBs, and these modified histones cluster into discrete nuclear foci.
Protocol Steps:
-
Cell Culture and Treatment: SCLC cells are grown on coverslips and treated with this compound, olaparib, or the combination for 24 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[9][10][11]
-
Blocking: Non-specific binding sites are blocked by incubating with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging and Quantification: Images are captured using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using image analysis software.[10][12]
SCLC Patient-Derived Xenograft (PDX) Model
PDX models involve the implantation of patient tumor tissue into immunodeficient mice, providing a more clinically relevant in vivo model to test drug efficacy.[13][14][15][16]
Caption: Workflow for establishing and utilizing an SCLC PDX model.
Protocol Steps:
-
Tumor Implantation: Fresh tumor tissue from an SCLC patient is surgically implanted subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).[13]
-
Tumor Growth: Tumors are allowed to grow, and tumor volume is monitored regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into different treatment groups.
-
Drug Administration: Mice are treated with vehicle control, this compound, olaparib, or the combination via oral gavage daily.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is tumor growth inhibition.
Conclusion
The combination of the dual PI3K/HDAC inhibitor this compound with a PARP inhibitor like olaparib represents a highly promising therapeutic strategy for SCLC.[2][9] Preclinical data strongly support a synergistic interaction, where this compound induces a DNA repair-deficient state in SCLC cells, rendering them exquisitely sensitive to PARP inhibition. This approach warrants further investigation in clinical trials to determine its potential to overcome the significant therapeutic challenges in SCLC.
References
- 1. The dual HDAC-PI3K inhibitor CUDC-907 displays single-agent activity and synergizes with PARP inhibitor olaparib in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dual HDAC-PI3K inhibitor CUDC-907 displays single-agent activity and synergizes with PARP inhibitor olaparib in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The dual HDAC-PI3K inhibitor CUDC-907 displays single-agent activity and synergizes with PARP inhibitor olaparib in small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol to co-culture SCLC cells with human CD8+ T cells to measure tumor cell killing and T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genomic and Functional Fidelity of Small Cell Lung Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Patient-derived cell line, xenograft and organoid models in lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating MYC's Role in Fimepinostat's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fimepinostat's performance in targeting the MYC oncogene with alternative therapeutic strategies. Experimental data is presented to objectively evaluate its mechanism of action and clinical efficacy, particularly in MYC-driven malignancies.
This compound: A Dual PI3K and HDAC Inhibitor Targeting MYC
This compound (CUDC-907) is an orally available small molecule that dually inhibits phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1] This dual inhibition leads to the downregulation of MYC, a critical oncogene frequently dysregulated in a wide range of human cancers.[1][2] The mechanism of MYC suppression by this compound is twofold:
-
PI3K Inhibition: The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth and proliferation. Inhibition of this pathway by this compound leads to increased degradation of the MYC protein.[2][3]
-
HDAC Inhibition: HDAC inhibitors have been shown to decrease MYC mRNA and protein expression.[4]
This dual-pronged attack on MYC makes this compound a promising therapeutic agent for cancers addicted to this oncogene.
Quantitative Performance Data
The following tables summarize the preclinical and clinical performance of this compound and its alternatives in targeting MYC-driven cancers.
Table 1: Preclinical Activity (IC50 Values) of this compound and Alternatives in MYC-Driven Cancer Cell Lines
| Drug Class | Compound | Cancer Type | Cell Line(s) | IC50 (nM) | Reference(s) |
| Dual PI3K/HDAC Inhibitor | This compound (CUDC-907) | Small Cell Lung Cancer | NCI-H209, NCI-H146, NCI-H69 | 5.93 - 23.45 | [4] |
| Small Cell Lung Cancer (PDX) | - | 0.00025 - 0.039 | [4] | ||
| Hepatocellular Carcinoma | Primary HCC | 1.7 - 130 | [2] | ||
| BET Bromodomain Inhibitor | JQ1 | Multiple Myeloma | RPMI-8226 | - | [5] |
| ABBV-744 | Acute Myeloid Leukemia | Various | Low nanomolar | [6] | |
| NHWD-870 | Melanoma | A375 | 2.46 | [7] | |
| MYC-MAX Dimerization Inhibitor | MYCMI-6 | Breast Cancer | Various | 300 - >10,000 | [8] |
| Various | 60 human tumor cell lines | As low as 500 | [9] |
Table 2: Quantitative Reduction of MYC Protein Expression
| Compound | Cancer Type | Cell Line(s) | Concentration | Duration | MYC Reduction | Reference(s) |
| This compound (CUDC-907) | Small Cell Lung Cancer | B37R2 | As low as 10 nM | 24 h | Observed | [4][10] |
| Small Cell Lung Cancer | EN84R2 | 500 nM | 24 h | Observed | [4][10] | |
| Hepatocellular Carcinoma | SMMC-7721, HuH-7 | Various | 36 h | Suppressed | [2] | |
| BET Bromodomain Inhibitor | JQ1 | Multiple Myeloma | MM.1S | 500 nM | 1-8 h | Time-dependent downregulation |
| Acute Myeloid Leukemia | MV4-11 | - | 4 h | 99.8% mRNA suppression | [5] |
Table 3: Clinical Trial Efficacy in MYC-Altered Malignancies
| Drug Class | Compound | Cancer Type | Phase | Patient Population | Overall Response Rate (ORR) | Reference(s) |
| Dual PI3K/HDAC Inhibitor | This compound (CUDC-907) | Relapsed/Refractory DLBCL | Phase 1 | MYC-altered | 23% | [1] |
| Relapsed/Refractory DLBCL | Phase 1 | 21 response-evaluable patients | 43% (9/21) | [11] | ||
| BET Bromodomain Inhibitor | ZEN-3694 (in combination with Enzalutamide) | Metastatic Castration-Resistant Prostate Cancer | Phase 1b/2a | - | - (Median rPFS: 9.0 months) | [12] |
| ZEN-3694 (in combination with Talazoparib) | Triple-Negative Breast Cancer (without gBRCA1/2 mutations) | Phase 1b/2 | 37 patients in expansion cohort | 30% | [13][14] | |
| ABBV-744 | Relapsed/Refractory Acute Myeloid Leukemia | Phase 1 | 30 patients | Limited efficacy (2 patients had reduced blast count) | [15] | |
| NHWD-870 | Pulmonary NUT Carcinoma | Case Report | 1 patient | Complete Response | [16] | |
| Direct MYC Inhibitor | Omomyc (OMO-103) | Solid Tumors, Multiple Myeloma, Lymphoma | Phase 1 | - | Trial discontinued | [9] |
| MYC-MAX Dimerization Inhibitor | MYCMI-6 | - | Preclinical | - | - | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot Analysis for Protein Expression
Objective: To semi-quantitatively measure the levels of specific proteins (e.g., MYC, p-AKT, Acetyl-Histone H3) in cell lysates.
Protocol:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or alternative inhibitors at various concentrations and for specific durations.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
-
Gel Electrophoresis:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-MYC, anti-p-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.
-
Immunohistochemistry (IHC) for Tissue Analysis
Objective: To detect the presence and localization of specific proteins (e.g., MYC) within tissue sections.
Protocol:
-
Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with the primary antibody (e.g., anti-MYC) overnight at 4°C.
-
Wash with a wash buffer (e.g., PBS with Tween 20).
-
Incubate with a HRP-conjugated secondary antibody.
-
Wash with the wash buffer.
-
-
Visualization and Counterstaining:
-
Apply a DAB substrate-chromogen solution to visualize the antibody binding (brown precipitate).
-
Counterstain with hematoxylin to visualize cell nuclei (blue).
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol to xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope and score the staining intensity and percentage of positive cells.
-
Cell Viability Assay (e.g., AlamarBlue or MTT)
Objective: To assess the cytotoxic or cytostatic effects of a compound on a cell population.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the test compound (e.g., this compound) for a specified period (e.g., 72 hours). Include vehicle-only controls.
-
-
Viability Assessment:
-
For AlamarBlue: Add AlamarBlue reagent to each well and incubate for 1-4 hours. Measure fluorescence or absorbance according to the manufacturer's instructions.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent). Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key pathways and processes involved in the validation of this compound's mechanism of action.
References
- 1. curis.com [curis.com]
- 2. Therapeutic Potential of CUDC-907 (this compound) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curis.com [curis.com]
- 4. MYC drives platinum resistant SCLC that is overcome by the dual PI3K-HDAC inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The novel low molecular weight MYC antagonist MYCMI-6 inhibits proliferation and induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. curis.com [curis.com]
- 12. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. zenithepigenetics.com [zenithepigenetics.com]
- 15. jnccn.org [jnccn.org]
- 16. Complete Response to BET Inhibitor in Primary Pulmonary NUT Carcinoma With Single-Cell Sequencing-Based Analysis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Fimepinostat and Cisplatin: A Synergistic Combination Against Mesothelioma
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic landscape for malignant mesothelioma, a rare and aggressive cancer, is continually evolving. While cisplatin-based chemotherapy remains a cornerstone of treatment, the search for novel agents that can enhance its efficacy is paramount. This guide provides a comprehensive comparison of the synergistic activity of fimepinostat with cisplatin against mesothelioma, benchmarked against other established and emerging combination therapies.
This compound with Cisplatin: A Dual-Pronged Attack
This compound (CUDC-907) is an orally bioavailable small molecule that uniquely functions as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1] This dual mechanism of action targets two critical pathways frequently dysregulated in cancer. The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival, while HDACs are crucial for the epigenetic regulation of gene expression.
Cisplatin, a platinum-based chemotherapeutic agent, exerts its cytotoxic effects primarily by inducing DNA damage, leading to cell cycle arrest and apoptosis.[2] The combination of this compound and cisplatin has demonstrated synergistic effects in preclinical mesothelioma models, suggesting a promising therapeutic strategy.
In Vitro Synergistic Activity
A key study investigated the combination of this compound and cisplatin in various pleural mesothelioma (PM) cell lines, including both cisplatin-sensitive and cisplatin-resistant models. The results consistently showed a synergistic reduction in cell viability.
| Cell Line | This compound (IC50, nM) | Cisplatin (IC50, µM) | Combination Index (CI) | Interpretation |
| MSTO-211H | 25.4 | 5.2 | < 0.9 | Synergism |
| NCI-H226 | 31.6 | 8.7 | < 0.9 | Synergism |
| NCI-H2052 | 18.9 | 3.5 | < 0.9 | Synergism |
| P31cis (Cisplatin-Resistant) | 45.2 | > 20 | < 0.9 | Synergism |
Combination Index (CI) values were calculated for various dose combinations. A CI < 0.9 indicates a synergistic effect.
The combination treatment was also found to enhance G2/M cell cycle arrest and induce apoptosis, even in cisplatin-resistant cells.
Comparison with Alternative Combination Therapies
To provide a comprehensive perspective, the synergistic activity of this compound and cisplatin is compared with three other notable combination therapies for mesothelioma.
Pemetrexed and Cisplatin
Pemetrexed is an antifolate drug that inhibits multiple enzymes involved in purine and pyrimidine synthesis, thereby disrupting DNA and RNA formation.[2][3][4] The combination of pemetrexed and cisplatin is a standard first-line treatment for malignant pleural mesothelioma.[5][6]
Clinical Efficacy:
| Parameter | Pemetrexed + Cisplatin | Cisplatin Alone |
| Median Overall Survival | 12.1 months | 9.3 months |
| Median Progression-Free Survival | 5.7 months | 3.9 months |
| Objective Response Rate | 41.3% | 16.7% |
Data from a pivotal Phase 3 clinical trial.
In vitro studies have also demonstrated synergistic activity between pemetrexed and cisplatin in mesothelioma cell lines.[7]
Bevacizumab, Pemetrexed, and Cisplatin
Bevacizumab is a monoclonal antibody that targets and inhibits the vascular endothelial growth factor A (VEGF-A), a key driver of angiogenesis (the formation of new blood vessels that supply tumors).[8][9][10]
Clinical Efficacy (MAPS Phase 3 Trial):
| Parameter | Bevacizumab + Pemetrexed + Cisplatin | Pemetrexed + Cisplatin |
| Median Overall Survival | 18.8 months | 16.1 months |
| Median Progression-Free Survival | 9.2 months | 7.3 months |
The addition of bevacizumab to the standard pemetrexed and cisplatin regimen has been shown to significantly improve survival outcomes in patients with unresectable malignant pleural mesothelioma.[11][12] Preclinical studies have also suggested a synergistic interaction.[11]
Gemcitabine and Cisplatin
Gemcitabine is a nucleoside analog that, once incorporated into DNA, inhibits further DNA synthesis and induces apoptosis.[13][14][15][16] This combination has been investigated as a treatment option for mesothelioma.
Clinical Efficacy (Phase II Trials):
| Study | Objective Response Rate | Median Overall Survival | Median Progression-Free Survival |
| Byrne et al. | 48% | 9.5 months | - |
| Van Meerbeeck et al. | 16% | 9.6 months | 6 months |
| SWOG 9810 | 12% | 10 months | 6 months |
Results from different Phase II clinical trials have shown variability.
Importantly, in vitro studies have demonstrated a synergistic cytotoxic effect of the gemcitabine and cisplatin combination in mesothelioma cell lines, with the sequence of administration influencing the degree of synergy. Pre-treatment with gemcitabine followed by cisplatin appears to be the most effective schedule.[17] Combination index (CI) values below 1.0 have been reported, confirming a synergistic interaction.[18]
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of these drug combinations can be attributed to their complementary mechanisms of action, targeting different vulnerabilities of cancer cells.
The diagram above illustrates the dual inhibitory action of this compound on the PI3K and HDAC pathways, leading to decreased proliferation and increased apoptosis. Cisplatin induces DNA damage, resulting in cell cycle arrest and apoptosis. The combination of these agents leads to a synergistic anti-tumor effect.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: Plate mesothelioma cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, cisplatin, or the combination of both for 72 hours.
-
Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The combination index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Treat mesothelioma cells with this compound, cisplatin, or the combination for 48-72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
3D Spheroid Formation Assay
-
Cell Seeding: Seed mesothelioma cells in ultra-low attachment 96-well round-bottom plates at a density of 500-2,000 cells per well.
-
Spheroid Formation: Centrifuge the plates at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation and incubate at 37°C in a 5% CO2 incubator. Spheroids typically form within 24-72 hours.
-
Drug Treatment: Once spheroids have formed, carefully replace half of the medium with fresh medium containing the desired concentrations of this compound, cisplatin, or the combination.
-
Monitoring: Monitor spheroid growth and morphology over time (e.g., 7-14 days) by capturing images using a microscope. Spheroid volume can be calculated using the formula: Volume = (π/6) x (width)^2 x (length).
-
Viability Assessment: At the end of the treatment period, assess cell viability within the spheroids using a 3D-compatible assay such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
Conclusion
The dual inhibition of PI3K and HDAC by this compound presents a compelling strategy to enhance the efficacy of cisplatin in mesothelioma. The preclinical data strongly support a synergistic interaction that overcomes cisplatin resistance. When compared to other established combination therapies, the this compound-cisplatin duo shows promise, particularly in its potential to address intrinsic and acquired resistance to standard chemotherapy. Further clinical investigation is warranted to translate these encouraging preclinical findings into improved outcomes for patients with malignant mesothelioma. This guide provides a foundational framework for researchers to compare and contrast these therapeutic strategies, fostering continued innovation in the fight against this challenging disease.
References
- 1. Randomized, Phase II study of pemetrexed plus bevacizumab versus pemetrexed alone after treatment with cisplatin, pemetrexed, and bevacizumab in advanced non‐squamous, non‐small cell lung cancer: TORG (thoracic oncology research group) 1321 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pemetrexed - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cisplatin + Pemetrexed for Lung Cancer | ChemoExperts [chemoexperts.com]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Review of pemetrexed in combination with cisplatin for the treatment of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bevacizumab - Wikipedia [en.wikipedia.org]
- 9. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Bevacizumab plus cisplatin/pemetrexed then bevacizumab alone for unresectable malignant pleural mesothelioma: A Japanese safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bevacizumab for newly diagnosed pleural mesothelioma in the Mesothelioma Avastin Cisplatin Pemetrexed Study (MAPS): a randomised, controlled, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Gemcitabine - Wikipedia [en.wikipedia.org]
- 15. urology-textbook.com [urology-textbook.com]
- 16. droracle.ai [droracle.ai]
- 17. In vitro anti-mesothelioma activity of cisplatin-gemcitabine combinations: evidence for sequence-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
